Cbz-Phe-(Alloc)Lys-PAB-PNP
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43N5O11/c1-2-25-54-39(49)43-24-10-9-15-36(37(42)47)45(32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53)38(48)35(26-29-11-5-3-6-12-29)44-40(50)55-27-30-13-7-4-8-14-30/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H2,42,47)(H,43,49)(H,44,50)/t35-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMMWLUQPVUZQI-ZPGRZCPFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43N5O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Cbz-Phe-(Alloc)Lys-PAB-PNP: A Key Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of the cathepsin B-cleavable linker, Cbz-Phe-(Alloc)Lys-PAB-PNP. This linker is a critical component in the design and synthesis of antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents to cancer cells.
Core Structure and Properties
This compound is a sophisticated chemical entity that incorporates several key functional moieties: a cathepsin B-cleavable dipeptide (Phe-Lys), a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate activating group for drug conjugation. The N-terminus of the dipeptide is protected by a benzyloxycarbonyl (Cbz) group, and the lysine (B10760008) side chain is protected by an allyloxycarbonyl (Alloc) group.
Quantitative Data Summary
While specific experimental data for this proprietary linker is not extensively published, the table below summarizes its core properties based on available information for the compound and its close analogs.
| Property | Value | Reference |
| CAS Number | 159857-90-6 | [1] |
| Molecular Formula | C₄₁H₄₃N₅O₁₁ | [1] |
| Molecular Weight | 781.80 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | General knowledge from chemical suppliers |
| Solubility | Soluble in organic solvents like DMF, DMSO | Inferred from similar peptide-based linkers |
| Plasma Stability | Phe-Lys based linkers show good stability | [2][3] |
| Cleavage Mechanism | Cathepsin B-mediated proteolysis | [2][4][] |
Mechanism of Action: Targeted Drug Release
The utility of the this compound linker lies in its ability to remain stable in systemic circulation and to selectively release its payload within the target cancer cells. This process is initiated by the enzymatic cleavage of the dipeptide by cathepsin B, a lysosomal protease often overexpressed in tumor cells.
Signaling Pathway for Drug Release
The following diagram illustrates the sequential steps involved in the intracellular release of a conjugated drug from an ADC utilizing this linker.
Caption: Intracellular drug release mechanism of a this compound-based ADC.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the coupling of appropriately protected amino acids, followed by the attachment of the PAB spacer and final activation with PNP-carbonate.
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Step 1: Dipeptide Formation
-
Dissolve Cbz-Phe-OH and H-Lys(Alloc)-OH in a suitable organic solvent (e.g., DMF).
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Perform an aqueous workup to extract the dipeptide, Cbz-Phe-Lys(Alloc)-OH.
Step 2: PAB Spacer Attachment
-
Couple the dipeptide from Step 1 to p-aminobenzyl alcohol using a peptide coupling agent like EEDQ in a solvent such as DCM.
-
Purify the resulting product, Cbz-Phe-Lys(Alloc)-PAB-OH, by column chromatography.
Step 3: PNP Activation
-
Dissolve the product from Step 2 in a suitable solvent (e.g., DCM) with a base (e.g., pyridine).
-
Add a solution of p-nitrophenyl chloroformate dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the final product, this compound, by silica (B1680970) gel chromatography.
Conjugation to a Payload (e.g., an Amine-Containing Drug)
The PNP group is an excellent leaving group, allowing for efficient conjugation to nucleophilic groups on a payload, such as a primary amine, to form a stable carbamate (B1207046) linkage.
-
Dissolve this compound and the amine-containing payload in an anhydrous polar aprotic solvent (e.g., DMF or DMA).
-
Add a non-nucleophilic base, such as DIPEA, to facilitate the reaction.
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Purify the resulting drug-linker conjugate by reverse-phase HPLC.
Deprotection and Antibody Conjugation
Prior to conjugation to an antibody, the Alloc protecting group on the lysine side chain must be removed to unmask the amine, which can then be functionalized with a maleimide (B117702) group for conjugation to reduced antibody thiols.
Alloc Group Removal:
-
Dissolve the drug-linker construct in a suitable solvent.
-
Add a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger, like phenylsilane.
-
Stir at room temperature under an inert atmosphere.
-
Monitor the deprotection by LC-MS.
-
Purify the deprotected drug-linker.
The resulting free amine can then be reacted with a bifunctional linker (e.g., SMCC) to install a maleimide group, which is then ready for conjugation to a partially reduced monoclonal antibody.
Characterization
The identity and purity of this compound and its conjugates should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all constituent parts of the molecule.
-
Mass Spectrometry (ESI-MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
This guide provides a foundational understanding of the this compound linker. Researchers are encouraged to consult specialized literature for further details and optimization of the described protocols for their specific applications.
References
- 1. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. US6214345B1 - Lysosomal enzyme-cleavable antitumor drug conjugates - Google Patents [patents.google.com]
An In-depth Technical Guide to the Mechanism of Action of Cbz-Phe-(Alloc)Lys-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cbz-Phe-(Alloc)Lys-PAB-PNP is a sophisticated, cleavable linker precursor integral to the design and development of modern Antibody-Drug Conjugates (ADCs). This technical guide delineates the core mechanism of action of the final Phe-Lys-PAB linker within an ADC, focusing on the critical steps of enzymatic cleavage and subsequent self-immolation that lead to the targeted release of a cytotoxic payload. This document provides a comprehensive overview of the linker's functionality, quantitative data on its stability and cleavage kinetics, detailed experimental protocols for its characterization, and visual representations of its operational pathways.
Introduction to Protease-Cleavable ADC Linkers
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy and safety. Cleavable linkers are engineered to be stable in systemic circulation and to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.
The this compound molecule is a precursor used to create a protease-sensitive linker. The Phenylalanine-Lysine (Phe-Lys) dipeptide component serves as a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in tumor cells. Following enzymatic cleavage, a p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a rapid, spontaneous self-immolation process to release the attached drug in its active form. The Cbz (Carbobenzyloxy) and Alloc (Allyloxycarbonyl) moieties are protecting groups used during the chemical synthesis of the linker-payload conjugate and are removed prior to the final ADC assembly. The p-nitrophenyl (PNP) group is an activating group that facilitates the conjugation of the linker to the payload.
Core Mechanism of Action
The mechanism of action of the Phe-Lys-PAB linker within an ADC can be described as a two-stage process that occurs after the ADC has been internalized by the target cancer cell.
Stage 1: Enzymatic Cleavage
Once the ADC is internalized, typically via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment and high concentration of proteases within the lysosome provide the ideal conditions for linker cleavage. Cathepsin B, a lysosomal cysteine protease, recognizes and hydrolyzes the amide bond between the Phenylalanine-Lysine dipeptide and the PABC spacer. While cathepsin B is the primary enzyme responsible, other cathepsins such as S, L, and F may also contribute to this cleavage.
Stage 2: Self-Immolative Drug Release
The enzymatic cleavage of the dipeptide triggers the second stage of the drug release mechanism. The removal of the dipeptide exposes a free aniline (B41778) nitrogen on the PABC spacer. This initiates a spontaneous, intramolecular 1,6-elimination reaction. The electron-donating aniline nitrogen promotes the elimination of the attached drug-carbamate moiety, which then rapidly decarboxylates to release the unmodified, active cytotoxic payload. This self-immolation process is crucial as it is rapid and ensures that the drug is released in its native, potent form.
Data Presentation: Quantitative Analysis
The stability of the linker in plasma and its susceptibility to enzymatic cleavage are critical parameters for a successful ADC. Below is a summary of available quantitative data for Phe-Lys-PABC linkers, which serve as a close analog to the final linker derived from this compound.
Table 1: Plasma Stability of Phe-Lys-PABC Linkers
| Linker Composition | Species | Parameter | Value | Reference |
| Phe-Lys-PABC | Human | Half-life (t1/2) | ~30 days | [1] |
| Phe-Lys-PABC | Mouse | Half-life (t1/2) | ~12.5 - 80 hours | [1] |
Note: The stability in mouse plasma is lower due to the presence of carboxylesterase 1C (Ces1C), which can also hydrolyze the linker.
Table 2: Kinetic Parameters for Cathepsin B Cleavage of a Phe-Lys Analogous Linker
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 | 5000 | [2] |
Note: Data is for a fluorogenic substrate analog. Kinetic parameters can vary depending on the specific payload and conjugation site.
Experimental Protocols
Protocol for Cathepsin B Cleavage Assay of Peptide Linkers
This protocol outlines a generalized fluorometric assay to determine the kinetic parameters of cathepsin B cleavage of a peptide linker.
Objective: To quantify the rate of enzymatic cleavage of a Phe-Lys-PABC linker by cathepsin B.
Materials:
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Activation Buffer: 20 mM Na-acetate pH 5.5, 1 mM EDTA, 5 mM DTT, 100 mM NaCl
-
Fluorogenic peptide linker substrate (e.g., Phe-Lys-PABC-AMC)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it in Activation Buffer for 30 minutes at 37°C.
-
Substrate Preparation: Prepare a serial dilution of the fluorogenic peptide linker substrate in Assay Buffer. The concentration range should span from 0.1 to 10 times the expected Michaelis-Menten constant (Km).
-
Assay Setup:
-
Add 50 µL of the activated Cathepsin B solution to the wells of the 96-well plate.
-
Add 50 µL of each substrate concentration to the wells containing the enzyme.
-
Include control wells:
-
Blank (Substrate Only): 50 µL of Assay Buffer + 50 µL of substrate solution.
-
Enzyme Only: 50 µL of activated Cathepsin B + 50 µL of Assay Buffer.
-
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore (e.g., AMC).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the catalytic rate constant (kcat) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
Mandatory Visualizations
Diagrams
Caption: Overall workflow from linker-payload synthesis to ADC action.
Caption: Detailed mechanism of payload release in the lysosome.
Conclusion
The this compound precursor enables the creation of a highly effective protease-cleavable linker system for ADCs. Its mechanism, centered on specific enzymatic cleavage by lysosomal cathepsins followed by rapid self-immolation, ensures targeted drug release and potent cytotoxicity in cancer cells. The favorable stability of the Phe-Lys-PABC linker in human plasma, combined with its susceptibility to cleavage in the tumor cell, underscores its utility in developing ADCs with a wide therapeutic window. Further optimization and characterization, using the protocols outlined herein, will continue to advance the development of next-generation ADCs with enhanced efficacy and safety profiles.
References
The Strategic Role of Cbz-Phe-(Alloc)Lys-PAB-PNP in Advancing Antibody-Drug Conjugate Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the critical role and application of the cleavable linker, Cbz-Phe-(Alloc)Lys-PAB-PNP, in the development of next-generation Antibody-Drug Conjugates (ADCs). This linker system is meticulously designed to ensure stability in systemic circulation and facilitate potent, site-specific payload release within the tumor microenvironment. We will delve into the function of each molecular component, provide detailed experimental protocols for its implementation, and present quantitative data from relevant studies to offer a comprehensive resource for ADC researchers.
Core Principles and Molecular Architecture
The this compound linker is a sophisticated chemical entity engineered to bridge a monoclonal antibody (mAb) with a cytotoxic payload. Its design incorporates several key features to optimize the therapeutic index of the resulting ADC. The fundamental principle behind this linker is its susceptibility to cleavage by enzymes that are overexpressed in the tumor microenvironment, such as Cathepsin B, leading to the controlled release of the cytotoxic agent.
The molecular structure can be dissected into four primary functional units:
-
Cbz-Phe-Lys (Carbobenzyloxy-Phenylalanine-Lysine): This dipeptide sequence serves as the primary recognition site for enzymatic cleavage. Cathepsin B, a lysosomal cysteine protease frequently upregulated in various cancer cells, efficiently hydrolyzes the peptide bond, initiating the payload release cascade.[][] The choice of Phenylalanine and Lysine (B10760008) is critical for optimizing cleavage kinetics.[3]
-
Alloc (Allyloxycarbonyl): The Alloc group is employed as a protecting group for the lysine side chain's amino group. This is particularly crucial during the synthesis of the linker-payload conjugate, as it allows for orthogonal deprotection strategies.[4] This means the Alloc group can be selectively removed under specific conditions that do not affect other protecting groups used in the synthesis, enabling precise chemical modifications.[5][6]
-
PAB (p-Aminobenzyloxycarbonyl): This self-immolative spacer is a cornerstone of modern ADC linker technology.[7][8] Upon cleavage of the Cbz-Phe-Lys dipeptide by Cathepsin B, an electronic cascade is triggered within the PAB moiety. This results in a spontaneous 1,6-elimination reaction that liberates the conjugated payload in its active form.[8][9] This "self-immolation" is a rapid and irreversible process, ensuring efficient drug delivery at the target site.[10][11]
-
PNP (p-Nitrophenyl Carbonate): The p-nitrophenyl carbonate group serves as an activated ester. This reactive moiety facilitates the covalent attachment of the linker to a nucleophilic functional group (typically a hydroxyl or amino group) on the cytotoxic payload.[12][13] The use of PNP esters offers a balance of reactivity and stability, allowing for efficient conjugation under mild conditions.[14]
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving the this compound linker, from its synthesis to the evaluation of the final ADC construct.
Synthesis of the this compound Linker
The synthesis of this linker is a multi-step process that typically involves solid-phase peptide synthesis (SPPS) followed by the introduction of the PAB and PNP moieties.
Materials:
-
Fmoc-Lys(Alloc)-OH
-
Fmoc-Phe-OH
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine (B6355638) in DMF (20%)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
p-Aminobenzyl alcohol
-
p-Nitrophenyl chloroformate
-
Tetrakis(triphenylphosphine)palladium(0)
-
Phenylsilane
-
Trifluoroacetic acid (TFA)
-
TIPS (triisopropylsilane)
Protocol:
-
Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. React the resin with Fmoc-Lys(Alloc)-OH in the presence of diisopropylethylamine (DIPEA) in DCM to load the first amino acid.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the lysine.
-
Peptide Coupling: Couple Fmoc-Phe-OH to the deprotected lysine on the resin using DIC and HOBt as coupling reagents in DMF.
-
Cbz Protection: After removing the final Fmoc group, protect the N-terminus of the dipeptide with a Carbobenzyloxy (Cbz) group using benzyl (B1604629) chloroformate.
-
PAB Spacer Attachment: Cleave the Cbz-Phe-Lys(Alloc) dipeptide from the resin. In a separate reaction, activate p-aminobenzyl alcohol with triphosgene and then react it with the dipeptide to form the PAB amide linkage.
-
PNP Carbonate Formation: React the hydroxyl group of the PAB spacer with p-nitrophenyl chloroformate in the presence of a base like pyridine to form the active PNP carbonate.
-
Purification: Purify the final this compound linker using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conjugation of the Linker to a Cytotoxic Payload
Materials:
-
This compound
-
Cytotoxic payload with a free hydroxyl or amino group
-
Anhydrous DMF
-
DIPEA
Protocol:
-
Dissolve the cytotoxic payload and a slight excess of this compound in anhydrous DMF.
-
Add DIPEA to the solution to act as a base.
-
Stir the reaction at room temperature until completion, monitoring by HPLC or LC-MS.
-
Purify the resulting linker-payload conjugate by RP-HPLC.
Antibody-Drug Conjugation
The linker-payload is then conjugated to the monoclonal antibody. This is typically achieved by first modifying the antibody to introduce a reactive handle, followed by reaction with the linker-payload.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.[15][16][17]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC construct
-
Control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Protocol:
-
Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC and control antibody.
-
Incubate for a period that allows for ADC internalization and payload release (typically 72-96 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Calculate the IC50 (half-maximal inhibitory concentration) values.
Cathepsin B Cleavage Assay
This assay confirms the enzymatic cleavage of the linker.[18]
Materials:
-
Linker-payload conjugate
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
-
Dithiothreitol (DTT) to activate the enzyme
-
HPLC or LC-MS system
Protocol:
-
Activate Cathepsin B by incubating it with DTT in the assay buffer.
-
Add the linker-payload conjugate to the activated enzyme solution.
-
Incubate the reaction at 37°C.
-
At various time points, quench the reaction and analyze the samples by HPLC or LC-MS to monitor the cleavage of the linker and the release of the payload.
Quantitative Data
The performance of an ADC is critically dependent on quantitative parameters such as linker stability, cleavage kinetics, and in vivo efficacy. While specific data for ADCs utilizing the exact this compound linker is not extensively published, data from structurally similar and well-characterized linkers, such as those based on Val-Cit-PABC, provide valuable benchmarks.
| Parameter | Typical Value Range | Significance |
| Linker Stability (in plasma) | >90% intact after 7 days | High stability in circulation is crucial to minimize off-target toxicity.[19] |
| Cathepsin B Cleavage Half-life | 5 - 60 minutes | Efficient cleavage at the target site ensures rapid payload release and therapeutic effect.[18] |
| In Vitro Cytotoxicity (IC50) | 0.1 - 100 nM | Demonstrates the potency of the ADC against antigen-expressing cancer cells.[15] |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | The number of drug molecules per antibody affects both efficacy and pharmacokinetics. |
| In Vivo Tumor Growth Inhibition | >80% at tolerated doses | The ultimate measure of the ADC's therapeutic potential in a preclinical model.[20] |
Note: The values presented are representative and can vary significantly depending on the specific antibody, payload, and tumor model used.
Visualizing Key Processes
To further clarify the mechanisms and workflows involved, the following diagrams have been generated using the Graphviz DOT language.
Mechanism of Action: Payload Release
Caption: Intracellular payload release mechanism of a Cbz-Phe-Lys-PAB-linked ADC.
Experimental Workflow: ADC Development and Evaluation
References
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Advances in ADC Linker Research | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Cbz-Phe-(Alloc)Lys-PAB-PNP Cleavable Linker
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Cbz-Phe-(Alloc)Lys-PAB-PNP linker is a sophisticated chemical entity designed for the development of advanced targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). This linker system incorporates a protease-cleavable dipeptide sequence, a self-immolative spacer, and a reactive group for drug conjugation, ensuring stable drug carriage in systemic circulation and promoting selective payload release within the target cell environment. This guide provides a comprehensive overview of its core properties, mechanism of action, synthesis, and application in experimental settings.
Core Components and Structure
The this compound linker is comprised of four key functional moieties:
-
Cbz-Phe-Lys Peptide Sequence: A dipeptide composed of Phenylalanine (Phe) and Lysine (Lys). The N-terminus of Phenylalanine is protected by a Carboxybenzyl (Cbz) group. This peptide sequence is specifically designed to be a substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells[].
-
Alloc Protecting Group: The epsilon-amino group of the Lysine residue is protected by an Allyloxycarbonyl (Alloc) group. This protecting group can be selectively removed to allow for further chemical modification if required.
-
p-Aminobenzyl (PAB) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic payload. Upon cleavage of the peptide sequence, the PAB group undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the unmodified, active drug[2][3][4].
-
p-Nitrophenyl (PNP) Carbonate: This is an activated carbonate group that serves as a reactive handle for conjugation to amine-containing payloads. The p-nitrophenol is an excellent leaving group, facilitating the formation of a stable carbamate (B1207046) bond between the linker and the drug.
Mechanism of Action: Targeted Drug Release
The therapeutic efficacy of an ADC utilizing the this compound linker is predicated on a sequential, multi-step process that ensures targeted drug delivery and release.
-
ADC Internalization: The ADC binds to a specific antigen on the surface of a target cancer cell and is subsequently internalized through endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic intracellular organelle rich in proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the Lysine residue of the linker and the p-aminobenzyl (PAB) spacer[][5]. The Phe-Lys sequence is a highly efficient substrate for Cathepsin B[5].
-
Self-Immolation and Payload Release: The cleavage event unmasks an amino group on the PAB spacer, initiating a spontaneous 1,6-electronic cascade elimination. This results in the release of the unmodified cytotoxic drug, p-iminoquinone methide, and carbon dioxide[2][3][4].
Caption: Intracellular trafficking and payload release pathway of an ADC with a Phe-Lys linker.
Quantitative Data
The enzymatic cleavage efficiency is a critical parameter for linker performance. The following table presents kinetic data for the Cathepsin B-mediated cleavage of various dipeptide linkers.
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Relative Cleavage Rate | Reference |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ | ~30-fold faster than Val-Cit | [3][5] |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ | Benchmark | [3] |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ | ~Half the rate of Val-Cit | [3][5] |
Note: Data is for the core dipeptide-PABC structure. The Cbz and Alloc protecting groups on the this compound linker are not present during the intracellular cleavage event.
Experimental Protocols
The following protocols are adapted from established methodologies for similar peptide linkers and provide a framework for the synthesis, conjugation, and evaluation of the this compound linker.
Synthesis of this compound
This multi-step synthesis involves the formation of the dipeptide, coupling to the PAB spacer, and activation with PNP-chloroformate.
Caption: Generalized synthetic workflow for this compound.
Methodology:
-
Dipeptide Formation:
-
Couple Cbz-Phe-OH with the methyl ester of Alloc-protected Lysine using a standard peptide coupling reagent such as HATU in the presence of a non-nucleophilic base like DIPEA in an anhydrous solvent (e.g., DMF).
-
Monitor the reaction by LC-MS. Upon completion, perform an aqueous workup and purify the resulting dipeptide ester, Cbz-Phe-Lys(Alloc)-OMe, by flash chromatography.
-
-
Saponification:
-
Hydrolyze the methyl ester of the dipeptide using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.
-
Acidify the reaction mixture to protonate the carboxylate and extract the product, Cbz-Phe-Lys(Alloc)-OH.
-
-
Coupling to PAB Spacer:
-
Dissolve Cbz-Phe-Lys(Alloc)-OH and p-aminobenzyl alcohol in a suitable solvent mixture (e.g., DCM/Methanol).
-
Add a coupling agent such as EEDQ and stir the reaction at room temperature overnight.
-
Purify the product, Cbz-Phe-Lys(Alloc)-PAB-OH, by precipitation and washing.
-
-
Activation with PNP Carbonate:
-
Dissolve the Cbz-Phe-Lys(Alloc)-PAB-OH in an anhydrous solvent like DCM.
-
Cool the solution in an ice bath and add pyridine followed by p-nitrophenyl chloroformate.
-
Allow the reaction to proceed to completion, then wash with dilute acid and brine. Purify the final product, this compound, by flash chromatography.
-
Conjugation of Payload to Linker
Objective: To conjugate an amine-containing payload (e.g., MMAE) to the this compound linker.
Methodology:
-
Dissolve this compound (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add DIPEA (3 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Purify the resulting drug-linker conjugate by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the Cbz-Phe-(Alloc)Lys-PAB-Drug conjugate as a solid.
In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from an ADC upon incubation with purified Cathepsin B.
Caption: Experimental workflow for an in vitro Cathepsin B cleavage assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
Prepare an Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5[5].
-
Reconstitute purified human Cathepsin B in the Assay Buffer to a working concentration of ~20-50 nM[3][4].
-
Prepare a Quenching Solution: Acetonitrile with a suitable internal standard.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the ADC (to a final concentration of ~1 µM) with the Assay Buffer.
-
Pre-warm the solution to 37°C.
-
Initiate the cleavage reaction by adding the pre-warmed Cathepsin B solution.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding an excess of the cold Quenching Solution.
-
-
Sample Preparation and Analysis:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by LC-MS/MS to quantify the concentration of the released payload relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma.
Methodology:
-
ADC Incubation:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in human plasma[2].
-
Prepare a control sample by diluting the ADC in PBS.
-
Incubate all samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at various time points (e.g., 0, 24, 48, 96, 168 hours)[2].
-
Immediately freeze the collected aliquots at -80°C until analysis.
-
-
Sample Analysis (LC-MS for DAR):
-
Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., Protein A beads)[2].
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the ADC and analyze by LC-MS to determine the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability and payload loss.
-
Conclusion
The this compound linker represents a highly effective system for the targeted delivery of cytotoxic agents. Its design, which leverages the enzymatic activity of Cathepsin B and a self-immolative spacer, provides a robust mechanism for controlled drug release within target cells. The favorable cleavage kinetics of the Phe-Lys dipeptide make it a compelling choice for ADC development. The protocols and data presented in this guide offer a foundational resource for researchers and scientists working to harness the potential of this advanced linker technology in the development of next-generation targeted cancer therapeutics.
References
Unraveling the Core Components of Cbz-Phe-(Alloc)Lys-PAB-PNP: A Technical Guide for Drug Development Professionals
An in-depth analysis of the multifaceted linker, Cbz-Phe-(Alloc)Lys-PAB-PNP, a critical component in the design and development of advanced antibody-drug conjugates (ADCs). This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its constituent parts, mechanism of action, and the experimental protocols essential for its evaluation.
This compound is a sophisticated, cleavable linker system designed to connect a potent cytotoxic payload to a monoclonal antibody. Its intricate structure is engineered for stability in systemic circulation and programmed for specific enzymatic cleavage within the target tumor cell, thereby ensuring a targeted therapeutic effect while minimizing off-target toxicity. This technical guide delves into the chemical intricacies of each component, presents key quantitative data, outlines detailed experimental methodologies, and provides visual representations of its mechanism and development workflow.
Deconstructing the Linker: A Component-by-Component Analysis
The this compound linker is a meticulously designed chemical entity, with each of its components playing a crucial role in the overall function of the resulting ADC.
Table 1: Core Components of the this compound Linker
| Component | Full Name | Function |
| Cbz | Carboxybenzyl | An N-terminal protecting group for the Phenylalanine residue, ensuring stability during synthesis and preventing unwanted reactions. |
| Phe | Phenylalanine | Part of the dipeptide recognition site for enzymatic cleavage. |
| (Alloc)Lys | Lysine with Allyloxycarbonyl protecting group | The second amino acid in the dipeptide sequence (Phe-Lys), critical for recognition and cleavage by lysosomal proteases like Cathepsin B. The Alloc group protects the lysine's side-chain amine. |
| PAB | p-Aminobenzyl Alcohol | A self-immolative spacer that, following enzymatic cleavage of the dipeptide, undergoes spontaneous 1,6-elimination to release the conjugated payload in its unmodified, active form. |
| PNP | p-Nitrophenyl Carbonate | An activated carbonate that serves as a reactive handle for the covalent attachment of the cytotoxic payload, typically through a nucleophilic attack from an amine or hydroxyl group on the drug molecule. |
The synergistic action of these components is paramount. The Cbz and Alloc protecting groups provide stability during the manufacturing and circulation of the ADC. The Phe-Lys dipeptide acts as a specific substrate for enzymes that are highly expressed in the lysosomal compartment of cancer cells. Following this targeted cleavage, the PAB spacer undergoes a rapid, self-destructive cascade, ensuring the efficient release of the payload at the site of action. The PNP group is a key feature for the initial synthesis, enabling a reliable conjugation reaction with the chosen therapeutic agent.
Quantitative Insights: Stability and Cleavage Kinetics
Table 2: Representative Quantitative Data for Phe-Lys Based Linkers
| Parameter | Value | Condition | Reference |
| Cathepsin B Cleavage Kinetics (Phe-Lys-PABC) | |||
| Km (µM) | 18.5 | Fluorometric assay | [1] |
| kcat (s-1) | 1.6 | Fluorometric assay | [1] |
| kcat/Km (M-1s-1) | 8.65 x 104 | Fluorometric assay | [1] |
It is important to note that the presence of the Cbz and Alloc protecting groups may influence the precise kinetics and stability of the entire molecule. The Alloc group is generally stable to acidic and basic conditions but can be removed by palladium catalysts. Its stability in plasma is a critical parameter that requires experimental determination for each specific ADC construct.[2]
The Mechanism of Action: From Circulation to Cellular Payload Release
The journey of an ADC from administration to the release of its cytotoxic payload is a multi-step process. The this compound linker is central to the success of this process, ensuring the payload remains inert until it reaches its intended destination.
Figure 1. The mechanism of action of an ADC with a this compound linker.
Experimental Protocols: A Guide to Synthesis and Evaluation
The successful implementation of the this compound linker in ADC development necessitates robust and well-defined experimental protocols. Below are methodologies for the key steps of payload attachment and enzymatic cleavage assessment.
Protocol 1: Payload Attachment to the PNP-Activated Linker
This protocol outlines the general procedure for conjugating an amine-containing payload to the this compound linker.
Materials:
-
This compound
-
Amine-containing payload
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
High-Performance Liquid Chromatography (HPLC) system for monitoring and purification
-
Mass Spectrometer (MS) for characterization
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
To the linker solution, add the payload solution.
-
Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-18 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, purify the crude product by preparative HPLC.
-
Characterize the final conjugate by MS to confirm the expected molecular weight and by HPLC to assess purity.
Protocol 2: Cathepsin B-Mediated Cleavage Assay
This fluorometric assay is designed to evaluate the susceptibility of the linker to cleavage by Cathepsin B.[1]
Materials:
-
ADC construct with this compound linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)
-
Fluorogenic substrate as a positive control (e.g., Z-Arg-Arg-AMC)
-
Cathepsin B inhibitor as a negative control (e.g., CA-074)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of the ADC in the assay buffer.
-
Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C.
-
In the microplate, add the ADC solution to the wells.
-
Initiate the reaction by adding the activated Cathepsin B to the wells.
-
Include positive and negative controls in separate wells.
-
Incubate the plate at 37°C.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at various time points (for kinetic analysis) or at a single endpoint.
-
Analyze the data to determine the rate of cleavage.
The ADC Development and Characterization Workflow
The creation of a functional and effective ADC is a complex process that involves multiple stages of design, synthesis, and rigorous characterization. The this compound linker is a key element within this workflow.
References
An In-depth Technical Guide to Cbz-Phe-(Alloc)Lys-PAB-PNP (CAS Number: 159857-90-6): A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-Phe-(Alloc)Lys-PAB-PNP, with the CAS number 159857-90-6, is a critical component in the field of targeted cancer therapy, specifically in the design and synthesis of Antibody-Drug Conjugates (ADCs).[1] This advanced linker system is engineered to connect a potent cytotoxic drug to a monoclonal antibody (mAb), which in turn targets specific antigens on the surface of cancer cells. The linker's design ensures stability in systemic circulation and facilitates the specific release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity and enhancing the therapeutic window.
This technical guide provides a comprehensive overview of the properties and applications of this compound, including its physicochemical characteristics, a putative synthesis protocol, detailed methodologies for its conjugation to antibodies and cytotoxic agents, and the mechanism of its enzymatic cleavage.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 159857-90-6 | [1] |
| Full Chemical Name | Carbonic acid 4-[(S)-6-allyloxycarbonylamino-2-((S)-2-benzyloxycarbonylamino-3-phenyl-propionylamino)-hexanoylamino]-benzyl ester 4-nitro-phenyl ester | |
| Molecular Formula | C₄₁H₄₃N₅O₁₁ | [1] |
| Molecular Weight | 781.81 g/mol | |
| Appearance | White to off-white solid (presumed) | |
| Solubility | Soluble in organic solvents such as DMSO, DMF (presumed). Limited solubility in aqueous solutions. | |
| pKa | Not available | |
| LogP | Not available | |
| Storage | Store at -20°C for long-term stability. | [2] |
Synthesis and Mechanism of Action
Proposed Synthesis Pathway
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on established principles of peptide and organic chemistry. The synthesis would likely involve a multi-step process, beginning with the appropriate protection of the amino acids L-Phenylalanine and L-Lysine, followed by their coupling, and subsequent attachment of the p-aminobenzyl alcohol (PAB) spacer and the p-nitrophenyl carbonate activating group.
Mechanism of Action and Cleavage
The this compound linker is designed to be stable in the bloodstream and to release its cytotoxic payload upon internalization into target cancer cells. This process is initiated by the enzymatic cleavage of the dipeptide moiety.
The Phe-Lys dipeptide sequence is a known substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[3][] Upon endocytosis of the ADC, it is trafficked to the lysosome where Cathepsin B cleaves the amide bond between the Phenylalanine and Lysine residues.[3] This enzymatic cleavage triggers a cascade that leads to the release of the drug.
Following the cleavage of the Phe-Lys bond, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a spontaneous 1,6-elimination reaction.[5] This self-immolative process results in the release of the unmodified, active cytotoxic drug, carbon dioxide, and aza-quinone methide.
Experimental Protocols
The following sections provide detailed, albeit generalized, experimental protocols for the conjugation of this compound to a monoclonal antibody and a cytotoxic drug, as well as a method for assessing its enzymatic cleavage. These protocols are based on standard methodologies and may require optimization for specific antibodies and drugs.
Conjugation of this compound to a Cytotoxic Drug
This protocol describes the conjugation of a drug containing a nucleophilic handle (e.g., a primary amine or hydroxyl group) to the this compound linker. The p-nitrophenyl carbonate group of the linker is a highly reactive electrophile that readily reacts with nucleophiles.
Materials:
-
This compound
-
Cytotoxic drug with a primary amine or hydroxyl group
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the cytotoxic drug in anhydrous DMF or DMSO.
-
Add a 1.1 molar equivalent of this compound to the drug solution.
-
Add 2-3 molar equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Purify the drug-linker conjugate by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.
Conjugation of the Drug-Linker Construct to a Monoclonal Antibody
This protocol outlines the conjugation of the purified drug-linker construct to a monoclonal antibody. The Cbz protecting group on the Phenylalanine residue would first need to be removed to expose a primary amine, which can then be coupled to the antibody via a suitable bifunctional crosslinker, or the Alloc group on Lysine can be deprotected to allow for site-specific conjugation. A more common approach for this type of linker, however, would be to modify it with a maleimide (B117702) group for conjugation to reduced antibody thiols. For the purpose of this guide, we will assume the linker has been modified to contain a maleimide group.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
Maleimide-functionalized drug-linker construct
-
Desalting column (e.g., Sephadex G-25)
-
UV-Vis spectrophotometer
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Reduction:
-
To the mAb solution, add a 5-10 molar excess of TCEP.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with EDTA).
-
-
Conjugation:
-
Immediately add the maleimide-functionalized drug-linker construct to the reduced antibody solution. A molar excess of 5-10 fold of the drug-linker per antibody is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification and Characterization:
-
Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or SEC.
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC-HPLC).
-
Characterize the final ADC by SEC to assess for aggregation and by mass spectrometry to confirm the conjugation.
-
In Vitro Enzymatic Cleavage Assay
This assay is designed to determine the rate and extent of cleavage of the this compound linker by Cathepsin B.[6][7]
Materials:
-
Drug-linker conjugate or a model substrate containing the Phe-Lys dipeptide
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid)
-
HPLC-MS system for analysis
Procedure:
-
Prepare a stock solution of the drug-linker conjugate in DMSO.
-
Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions.
-
Initiate the cleavage reaction by adding activated Cathepsin B to the drug-linker solution. A typical enzyme concentration is in the nanomolar range.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of the quenching solution.
-
Analyze the quenched samples by HPLC-MS to separate and quantify the intact drug-linker, the cleaved drug, and any other metabolites.
-
Calculate the rate of cleavage by plotting the concentration of the released drug over time.
Signaling Pathways
The specific signaling pathway initiated by the cytotoxic drug released from the ADC is entirely dependent on the mechanism of action of the drug itself. For instance, if the payload is a microtubule inhibitor like a dolastatin or auristatin derivative, it will disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. If the payload is a DNA-damaging agent, it will induce DNA strand breaks, activating DNA damage response pathways that can also lead to apoptosis.
Conclusion
This compound is a sophisticated and highly functional cleavable linker for the development of next-generation antibody-drug conjugates. Its design, which incorporates a protease-sensitive dipeptide and a self-immolative spacer, allows for stable circulation of the ADC and efficient, targeted release of the cytotoxic payload within cancer cells. While specific experimental data for this particular linker is limited in the public domain, the well-understood principles of its components provide a strong foundation for its application in ADC research and development. The protocols and workflows provided in this guide offer a starting point for researchers to utilize this promising linker technology in the pursuit of more effective and safer cancer therapies.
References
A Technical Guide to the Applications of Plicamycin (C₅₂H₇₆O₂₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plicamycin, also known as Mithramycin, is a potent antineoplastic antibiotic produced by Streptomyces plicatus. With the chemical formula C₅₂H₇₆O₂₄, this aureolic acid antibiotic has garnered significant interest in the scientific community for its applications in oncology and burgeoning potential in neuroprotective therapies. This technical guide provides an in-depth overview of Plicamycin's core applications, mechanism of action, quantitative biological activity, and detailed experimental protocols relevant to its study and development.
Historically, Plicamycin has been utilized in the treatment of specific malignancies, including testicular cancer and Paget's disease of bone, and for the management of hypercalcemia.[1][2] However, its clinical use has been hampered by a narrow therapeutic window and associated toxicities, leading to its discontinuation by the manufacturer in 2000.[1][2] Despite this, ongoing research into Plicamycin and its novel, less-toxic analogs (mithralogs) continues to unveil new therapeutic possibilities.[3]
Mechanism of Action: Inhibition of Sp1-Mediated Transcription
The primary mechanism of action of Plicamycin involves its function as a highly specific inhibitor of RNA synthesis.[1][4] Plicamycin binds to the minor groove of GC-rich DNA sequences, a process that is dependent on the presence of divalent cations such as Mg²⁺.[3] This binding sterically hinders the access of transcription factors, most notably Specificity Protein 1 (Sp1), to their consensus binding sites within gene promoters.[5]
Sp1 is a ubiquitously expressed transcription factor that plays a critical role in the regulation of numerous genes involved in cell growth, differentiation, apoptosis, and angiogenesis.[5] The overexpression of Sp1 is a common feature in many human cancers and is associated with tumor progression. By displacing Sp1 from the promoters of key oncogenes such as c-Myc, Plicamycin effectively downregulates their transcription, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by Plicamycin.
Applications in Oncology
Plicamycin and its analogs have demonstrated significant antitumor activity across a range of cancer types. Their efficacy is primarily attributed to the inhibition of Sp1-regulated genes that are crucial for tumor growth and survival.
Quantitative Biological Activity
The cytotoxic effects of Plicamycin and its more recent, less toxic analogs, such as EC-8042 and EC-8105, have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a measure of the drug's potency.
| Compound | Cancer Type | Cell Line | IC₅₀ (nM) | Reference |
| Plicamycin | Ewing Sarcoma | TC-32 | 17 | [6] |
| Prostate Cancer | PC-3 | ~200 (LC₅₀) | [1] | |
| Pancreatic Cancer | Panc-1 | ~1000 (LC₅₀) | [1] | |
| EC-8105 | Ewing Sarcoma | TC-32 | 2 | [6] |
| EC-8042 | Ovarian Cancer | OVCAR-3 | Low-nanomolar | [2] |
| Sarcoma | MSC-5H-FC | ~500 | [7] | |
| MTMSA-Trp (3) | Ewing Sarcoma | TC-32 | Data not specified | [8] |
| MTMSA-Phe (4) | Ewing Sarcoma | TC-32 | Data not specified | [8] |
Neuroprotective Applications
Emerging research has highlighted the neuroprotective potential of Plicamycin and its analogs. Studies in animal models of neurodegenerative diseases have shown promising results, suggesting a novel therapeutic avenue for these compounds.
Preclinical Neuroprotection Data
| Compound | Animal Model | Observed Effects | Reference |
| Plicamycin | Rat model of Paclitaxel-induced neuropathy | Not specified | [9] |
| Plicamycin | Animal models of acute ischemic stroke | While many neuroprotective agents have been tested in animal models, translation to clinical efficacy is poor. | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Plicamycin.
In Vitro RNA Synthesis Inhibition Assay
This protocol outlines a method to quantify the inhibition of RNA synthesis in cultured cells treated with Plicamycin. The assay is based on the incorporation of a labeled uridine (B1682114) analog into newly synthesized RNA.
Experimental Workflow:
Methodology:
-
Cell Culture: Plate the cancer cell line of interest in a suitable multi-well plate and culture until they reach 70-80% confluency.
-
Treatment: Prepare serial dilutions of Plicamycin in culture medium. Remove the existing medium from the cells and add the Plicamycin-containing medium. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 4 hours).[4]
-
Metabolic Labeling: Add 5-ethynyluridine (EU), a uridine analog, to the culture medium and incubate for a short period (e.g., 1 hour) to allow for its incorporation into nascent RNA.
-
Cell Lysis and Fixation: Aspirate the medium, wash the cells with PBS, and then lyse the cells using a suitable lysis buffer. Fix the cells with formaldehyde (B43269).
-
Click Chemistry Reaction: Permeabilize the cells and perform a click chemistry reaction using a fluorescently labeled azide (e.g., Alexa Fluor 488 azide) which will covalently bind to the incorporated EU.
-
Analysis: Quantify the fluorescence of the cell population using a flow cytometer or visualize the inhibition of RNA synthesis using fluorescence microscopy. The decrease in fluorescence intensity correlates with the degree of RNA synthesis inhibition.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol details the procedure for a ChIP assay to demonstrate the displacement of the Sp1 transcription factor from a target gene promoter by Plicamycin.
Experimental Workflow:
Methodology:
-
Cell Treatment and Crosslinking: Treat cultured cells with Plicamycin or a vehicle control. After the treatment period, add formaldehyde directly to the culture medium to a final concentration of 1% and incubate to crosslink proteins to DNA.[11] Quench the crosslinking reaction with glycine.
-
Cell Lysis and Chromatin Preparation: Harvest the cells, lyse them to release the nuclei, and then lyse the nuclei to release the chromatin.
-
Chromatin Shearing: Shear the chromatin into fragments of 200-1000 base pairs using sonication. The efficiency of shearing should be confirmed by agarose (B213101) gel electrophoresis.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight with an antibody specific for the Sp1 transcription factor. A negative control with a non-specific IgG antibody should be included.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating in the presence of a high salt concentration. Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter region of a known Sp1 target gene (e.g., c-Myc). A decrease in the amount of amplified DNA in the Plicamycin-treated sample compared to the control indicates displacement of Sp1 from the promoter.
Conclusion and Future Directions
Plicamycin remains a compound of significant interest due to its well-defined mechanism of action and potent biological activity. While its clinical application has been limited by toxicity, the development of mithralogs with improved therapeutic indices offers a promising path forward.[2][3] The detailed protocols and quantitative data presented in this guide are intended to support researchers and drug development professionals in the continued exploration of Plicamycin and its analogs as potential therapies for cancer and neurodegenerative diseases. Future research should focus on elucidating the full spectrum of Sp1- and non-Sp1-mediated effects of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting rigorous preclinical and clinical evaluations to translate their therapeutic potential into patient benefit.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Mithramycin and its analogs: Molecular features and antitumor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mithramycin selectively inhibits transcription of G-C containing DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anticancer drug mithramycin A sensitises tumour cells to apoptosis induced by tumour necrosis factor (TNF) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of SP1 by the mithramycin analog EC-8042 efficiently targets tumor initiating cells in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Development of Mithramycin Analogues with Increased Selectivity toward ETS Transcription Factor Expressing Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bohdan-khomtchouk.github.io [bohdan-khomtchouk.github.io]
An In-depth Technical Guide to Cbz-Phe-(Alloc)Lys-PAB-PNP for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of targeted cancer therapies is a cornerstone of modern oncology research. Antibody-drug conjugates (ADCs) represent a highly promising class of therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the design of the linker that connects the antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the Cbz-Phe-(Alloc)Lys-PAB-PNP linker, a sophisticated, enzymatically cleavable system designed for controlled drug release in the tumor microenvironment. This document details its mechanism of action, provides a compilation of relevant quantitative data, outlines detailed experimental protocols, and includes visualizations of key pathways and workflows to support researchers in the field of targeted drug delivery and cancer therapy.
Introduction to this compound
The this compound linker is a multi-component system engineered for stability in systemic circulation and rapid cleavage within the lysosomal compartment of cancer cells. Its design incorporates several key chemical moieties, each with a specific function:
-
Cbz-Phe-Lys (Carbobenzoxy-Phenylalanine-Lysine): This dipeptide sequence serves as the recognition site for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in various tumor types. The N-terminal Carbobenzoxy (Cbz) group is a common protecting group in peptide synthesis.
-
(Alloc)Lys: The lysine (B10760008) residue's side-chain amine is protected by an Allyloxycarbonyl (Alloc) group. This protecting group is orthogonal to many other protecting groups used in peptide synthesis and can be selectively removed to allow for site-specific conjugation of the linker to a carrier molecule, such as an antibody.
-
PAB (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer. Once the Phe-Lys bond is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the attached cytotoxic drug in its active form.
-
PNP (p-nitrophenyl): The p-nitrophenyl group is often used as a leaving group in the synthesis of the linker-payload conjugate, facilitating the attachment of the cytotoxic drug.
The strategic combination of these components results in a linker that can be effectively conjugated to a targeting moiety and is designed to release its payload only upon internalization into the target cancer cell.
Mechanism of Action
The mechanism of drug release from an ADC utilizing the this compound linker is a multi-step process that occurs within the target cancer cell.
Methodological & Application
Application Notes and Protocols for the Use of Cbz-Phe-(Alloc)Lys-PAB-PNP in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody (mAb) to the potent payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. This document provides detailed application notes and protocols for the utilization of Cbz-Phe-(Alloc)Lys-PAB-PNP, a sophisticated, enzymatically cleavable linker system, in the synthesis of ADCs.
The this compound linker incorporates several key features:
-
Cbz-Phe-Lys: A dipeptide motif composed of Phenylalanine and Lysine (B10760008), which is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, that are often overexpressed in the tumor microenvironment.[1][][3]
-
Alloc (Allyloxycarbonyl): An orthogonal protecting group on the lysine side chain, which allows for site-specific modifications or the attachment of other moieties if desired. Its removal is achieved under specific conditions that do not affect other protecting groups commonly used in peptide synthesis.[4][5][6]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, following the enzymatic cleavage of the Phe-Lys linker, spontaneously releases the conjugated payload in its active, unmodified form.[7][8]
-
PNP (p-nitrophenyl carbonate): An activated carbonate that facilitates the efficient and stable conjugation of amine-containing cytotoxic payloads to the linker.[9][10][11]
These application notes will provide a comprehensive guide to the synthesis of a drug-linker construct, its subsequent deprotection, conjugation to a monoclonal antibody, and the characterization and in vitro evaluation of the resulting ADC.
I. Synthesis of the Drug-Linker Construct: Payload Conjugation to this compound
This section details the conjugation of an amine-containing cytotoxic payload to the this compound linker.
Protocol 1: Payload Conjugation
Objective: To covalently attach a cytotoxic payload with a primary or secondary amine functional group to the this compound linker via a stable carbamate (B1207046) linkage.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., a derivative of Auristatin or Doxorubicin)
-
Anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Payload Dissolution: In a separate vessel, dissolve the amine-containing cytotoxic payload (1.0 equivalent) in anhydrous DMF.
-
Reaction Initiation: To the payload solution, add DIPEA (2-3 equivalents).
-
Conjugation: Slowly add the this compound solution to the payload solution with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-16 hours. Monitor the reaction progress by HPLC until the starting materials are consumed.
-
Purification: Upon completion, purify the resulting Cbz-Phe-(Alloc)Lys-PAB-Payload conjugate by reverse-phase HPLC.
-
Characterization: Characterize the purified product by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
-
Storage: Lyophilize the purified drug-linker and store it at -20°C or below, protected from light and moisture.
II. Selective Deprotection of the Alloc Group
The Alloc group on the lysine side chain can be selectively removed to expose a primary amine. This amine can be used for further modifications, such as the attachment of imaging agents or solubility-enhancing moieties. If no further modification is desired, this deprotection step is not necessary.
Protocol 2: Palladium-Catalyzed Alloc Deprotection
Objective: To selectively remove the Alloc protecting group from the lysine residue of the drug-linker construct.
Materials:
-
Cbz-Phe-(Alloc)Lys-PAB-Payload
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger: Phenylsilane (PhSiH₃) or Dimethylamine borane (B79455) complex
-
Anhydrous, degassed Dichloromethane (DCM) or DMF
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
-
HPLC system for reaction monitoring and purification
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the Cbz-Phe-(Alloc)Lys-PAB-Payload in anhydrous, degassed DCM.
-
Reagent Addition: Add the scavenger (e.g., Phenylsilane, 20 equivalents) to the solution.
-
Catalyst Addition: In a separate vial, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in degassed DCM and add it to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by HPLC.
-
Work-up: Once the reaction is complete, the mixture can be concentrated and purified by reverse-phase HPLC to isolate the deprotected Cbz-Phe-Lys-PAB-Payload.
-
Characterization: Confirm the removal of the Alloc group by mass spectrometry.
III. ADC Synthesis: Conjugation of the Drug-Linker to the Antibody
This section describes the conjugation of the synthesized drug-linker to a monoclonal antibody. The following protocol assumes a cysteine-based conjugation strategy following the reduction of interchain disulfide bonds.
Protocol 3: Antibody Reduction and Drug-Linker Conjugation
Objective: To reduce the interchain disulfide bonds of a monoclonal antibody and conjugate the Cbz-Phe-Lys-PAB-Payload.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Cbz-Phe-Lys-PAB-Payload (with a maleimide (B117702) group attached for cysteine conjugation)
-
Conjugation Buffer: e.g., PBS with EDTA
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Antibody Preparation: Prepare the mAb at a suitable concentration (e.g., 5-10 mg/mL) in the conjugation buffer.
-
Reduction: Add a calculated molar excess of TCEP to the mAb solution to achieve the desired level of disulfide bond reduction. Incubate at 37°C for 1-2 hours.
-
Drug-Linker Addition: Dissolve the maleimide-functionalized Cbz-Phe-Lys-PAB-Payload in a co-solvent like DMSO and add it to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.
-
Conjugation: Gently mix and incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight.
-
Quenching: Quench the reaction by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC using SEC to remove unconjugated drug-linker and other small molecules, or HIC to separate ADC species with different Drug-to-Antibody Ratios (DAR).[5][9][12]
-
Formulation: Exchange the purified ADC into a suitable formulation buffer for storage.
IV. Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and to understand its properties.
| Parameter | Method | Purpose | Typical Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or LC-MS | To determine the average number of drug molecules conjugated to each antibody.[6][13][14] | A desired average DAR (e.g., 2, 4) with a well-defined distribution of drug-loaded species. |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates.[12] | High percentage of monomeric ADC (>95%) with minimal aggregation. |
| Free Drug Content | Reverse-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated payload in the final ADC product. | Free drug levels below a specified limit (e.g., <1%). |
| In Vitro Stability | Incubation in plasma followed by LC-MS or ELISA | To evaluate the stability of the linker and the rate of drug deconjugation in a biological matrix.[4][15][16][17][18] | Minimal premature drug release over a defined period, indicating good linker stability. |
V. In Vitro Evaluation of ADC Efficacy
The cytotoxic activity of the synthesized ADC should be evaluated in vitro using relevant cancer cell lines.
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To determine the potency (e.g., IC50 value) of the ADC in antigen-positive and antigen-negative cancer cell lines.[][10][19]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (as a negative control)
-
Complete cell culture medium
-
Synthesized ADC
-
Control antibody (unconjugated)
-
Free payload
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the treatment solutions. Incubate the plates for a defined period (e.g., 72-120 hours).
-
Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the concentration and determine the IC50 values for the ADC and the free payload on both cell lines.
| Assay | Purpose | Expected Outcome |
| In Vitro Cytotoxicity | To measure the potency and specificity of the ADC. | The ADC should exhibit potent cytotoxicity in the antigen-positive cell line (low IC50) and significantly less toxicity in the antigen-negative cell line.[][19] |
Visualizations
Caption: Experimental Workflow for ADC Synthesis and Evaluation.
Caption: Mechanism of Payload Release from a Phe-Lys Linker.
References
- 1. researchgate.net [researchgate.net]
- 3. Evaluation of the Gly-Phe-Lys Linker to Reduce the Renal Radioactivity of a [64Cu]Cu-Labeled Multimeric cRGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. total-synthesis.com [total-synthesis.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. biotage.com [biotage.com]
- 16. Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center from C[double bond]O to C[double bond]S on reactivity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
Application Notes and Protocols for Cbz-Phe-(Alloc)Lys-PAB-PNP Payload Attachment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cbz-Phe-(Alloc)Lys-PAB-PNP linker is a sophisticated, cleavable linker system designed for the development of Antibody-Drug Conjugates (ADCs). This linker incorporates several key features to ensure stability in circulation and controlled release of the cytotoxic payload within the target cancer cells. Its design leverages the enzymatic activity of lysosomal proteases, which are often upregulated in the tumor microenvironment.
This document provides detailed application notes and protocols for the attachment of a payload equipped with the this compound linker to a monoclonal antibody. It covers the principles of the linker's mechanism, step-by-step experimental procedures, and methods for the characterization of the resulting ADC.
Linker Structure and Mechanism of Action
The this compound linker is comprised of several functional components:
-
Cbz (Carboxybenzyl): An N-terminal protecting group for the phenylalanine residue.
-
Phe-Lys (Phenylalanine-Lysine): A dipeptide sequence that is a substrate for the lysosomal protease Cathepsin B.[1][][3] This enzymatic cleavage is the primary mechanism for payload release within the target cell.
-
Alloc (Allyloxycarbonyl): A protecting group on the lysine (B10760008) side chain. This group may be utilized for orthogonal chemistries or be a remnant of the synthetic route. Its removal can be achieved using palladium catalysts.[4][5][6]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Phe-Lys dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the active payload.[7][8][]
-
PNP (p-nitrophenyl): An active ester that facilitates the conjugation of the linker-payload to the antibody. The p-nitrophenolate is an excellent leaving group, allowing for an efficient reaction with primary amines (e.g., lysine residues) on the antibody surface to form a stable amide bond.[10]
The overall mechanism ensures that the ADC remains intact in the bloodstream, minimizing off-target toxicity. Upon internalization into the target cancer cell via receptor-mediated endocytosis, the ADC is trafficked to the lysosome.[11][12] The acidic environment and the presence of proteases like Cathepsin B lead to the cleavage of the Phe-Lys bond, initiating the release of the cytotoxic drug.[][13]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the synthesis and characterization of an ADC using a this compound linker. The values presented are representative and may vary depending on the specific antibody, payload, and reaction conditions.
| Parameter | Typical Value | Method of Determination | Reference |
| Linker-Payload Purity | >95% | HPLC, LC-MS | N/A |
| Antibody Concentration | 10 mg/mL | UV-Vis (A280) | [14] |
| Molar Ratio of Linker to Antibody (Conjugation Reaction) | 5:1 to 10:1 | N/A | [15] |
| Conjugation Reaction Time | 1 - 4 hours | N/A | [15] |
| Conjugation Reaction Temperature | Room Temperature or 4°C | N/A | [15] |
| ADC Yield (Post-Purification) | 70 - 90% | UV-Vis (A280) | N/A |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, LC-MS | [16][17][18][19] |
| ADC Purity (Post-Purification) | >98% | SEC-HPLC | [] |
| ADC Stability in Human Plasma (t1/2) | >100 hours | LC-MS | [20][21][22][23][24] |
| Cathepsin B Cleavage Efficiency | >90% in 24 hours | Fluorescence Assay, LC-MS | [1] |
Experimental Protocols
Preparation of Reagents
-
Antibody Solution:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide, as these will compete with the conjugation reaction.[25]
-
-
Linker-Payload Solution:
-
Dissolve the this compound-payload conjugate in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a final concentration of 10-20 mM.
-
This stock solution should be prepared fresh immediately before use due to the reactivity of the PNP ester.[25]
-
-
Conjugation Buffer:
-
Prepare a fresh solution of PBS, pH 7.4. Other buffers such as borate (B1201080) or carbonate at a slightly alkaline pH (e.g., 8.0-8.5) can also be used to increase the reaction rate, but may also increase the rate of hydrolysis of the PNP ester.[25]
-
-
Quenching Solution:
-
Prepare a 1 M solution of Tris-HCl or glycine (B1666218) at pH 8.0 to quench the reaction by reacting with any unreacted PNP esters.
-
-
Purification Columns:
-
Equilibrate a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or a tangential flow filtration (TFF) system with sterile PBS, pH 7.4.
-
Antibody-Payload Conjugation
-
Transfer the desired amount of antibody solution to a sterile reaction vessel.
-
Slowly add the calculated volume of the this compound-payload stock solution to the antibody solution while gently stirring. The molar excess of the linker-payload will determine the final drug-to-antibody ratio (DAR). A typical starting point is a 5-10 fold molar excess of the linker-payload over the antibody.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with continuous gentle agitation. The optimal reaction time and temperature should be determined empirically for each specific antibody and payload.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
-
Load the quenched reaction mixture onto the equilibrated SEC column or TFF system.
-
Elute the ADC with sterile PBS, pH 7.4, according to the manufacturer's instructions.
-
Collect the fractions containing the purified ADC. The ADC will typically elute in the void volume for SEC.
-
Pool the ADC-containing fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
Characterization of the Antibody-Drug Conjugate
a. Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute of an ADC.[]
-
Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The different drug-loaded species (DAR0, DAR1, DAR2, etc.) will separate based on their hydrophobicity.[18][19][26]
-
Calculate the average DAR by integrating the peak areas of each species and using a weighted average formula.[18]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Reduce the interchain disulfide bonds of the ADC using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Separate the light and heavy chains using reversed-phase HPLC.
-
Analyze the eluent by mass spectrometry to determine the mass of the unconjugated and conjugated light and heavy chains.
-
The DAR can be calculated from the relative abundance of the different species.[16][17]
-
b. Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC)-HPLC:
-
Inject the purified ADC onto an SEC column.
-
Elute with an isocratic mobile phase (e.g., PBS).
-
The chromatogram will show the monomeric ADC peak and any high molecular weight aggregates or fragments. A purity of >98% for the monomer is typically desired.
-
c. In Vitro Plasma Stability Assay
-
Incubate the ADC in human plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma sample.
-
Isolate the ADC from the plasma using affinity capture (e.g., Protein A/G beads).
-
Analyze the captured ADC by LC-MS to determine the average DAR over time. A stable ADC will show minimal change in DAR.[20][21][22][23][24]
d. Cathepsin B Cleavage Assay
-
Prepare a reaction mixture containing the ADC, recombinant human Cathepsin B, and a suitable assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
Incubate the reaction at 37°C.
-
At different time points, stop the reaction and analyze the release of the payload by HPLC or LC-MS.[1]
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Intracellular processing and payload release from the ADC.
References
- 1. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. preprints.org [preprints.org]
- 13. iphasebiosci.com [iphasebiosci.com]
- 14. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 20. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 22. researchgate.net [researchgate.net]
- 23. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bidmc.org [bidmc.org]
- 26. waters.com [waters.com]
Application Notes and Protocols for the Analytical Characterization of Cbz-Phe-(Alloc)Lys-PAB-PNP ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the analytical characterization of ADCs utilizing the cleavable Cbz-Phe-(Alloc)Lys-PAB-PNP linker. This linker system incorporates a Phenylalanine-Lysine dipeptide sequence, which is designed to be selectively cleaved by lysosomal proteases like Cathepsin B, ensuring targeted drug release within cancer cells. The Carbobenzyloxy (Cbz) and Allyloxycarbonyl (Alloc) protecting groups on the peptide linker necessitate specific analytical considerations.
This guide will cover key analytical techniques for characterizing these ADCs, including methods for determining drug-to-antibody ratio (DAR), assessing stability, and confirming linker cleavage.
Key Analytical Techniques and Protocols
A comprehensive analytical strategy is essential to ensure the quality, consistency, and safety of this compound ADCs. The following techniques are fundamental for their characterization.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute (CQA) as it directly impacts the ADC's potency and therapeutic index.[1] Several methods can be employed for accurate DAR determination.
a) Hydrophobic Interaction Chromatography (HIC)
HIC is a standard technique for assessing the drug load distribution and calculating the average DAR of cysteine-linked ADCs.[2][3] It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.
Experimental Protocol: HIC-HPLC for DAR Analysis
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is typically used.
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).[1]
-
Gradient: A linear gradient from 0% to 100% of Mobile Phase B over a set time (e.g., 20 minutes) is used to elute the different drug-loaded species.[1]
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).[3]
b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC, particularly after reduction of the ADC, is an orthogonal method to HIC for DAR determination.[3] This method separates the light and heavy chains of the antibody, allowing for the quantification of conjugated and unconjugated chains.
Experimental Protocol: Reduced RP-HPLC for DAR Analysis
-
Sample Preparation (Reduction): The ADC is treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to separate the heavy and light chains.
-
Column: A reversed-phase column with a wide pore size (e.g., C4 or C8) is suitable for protein separation.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A suitable gradient from low to high organic content is used to elute the light chain, heavy chain, and their drug-conjugated forms.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The DAR is calculated based on the relative peak areas of the conjugated and unconjugated light and heavy chains.
c) Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a direct measurement of the molecular weights of the intact ADC and its subunits, allowing for precise DAR determination.[4]
Experimental Protocol: LC-MS for Intact ADC Analysis
-
Sample Preparation: The ADC sample is typically desalted prior to MS analysis. For analysis of reduced chains, the sample is treated with a reducing agent.
-
LC System: A UHPLC system is coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: For intact ADC analysis, a size-exclusion chromatography (SEC) or a reversed-phase column can be used.
-
Mobile Phase (for native SEC-MS): Ammonium Acetate in water is a common mobile phase.
-
Mass Spectrometer Settings: The instrument is operated in positive ion mode, and the data is acquired over an appropriate m/z range.
-
Data Analysis: The raw mass spectra are deconvoluted to obtain the molecular weights of the different ADC species. The number of conjugated drugs is determined from the mass difference between the ADC species and the unconjugated antibody. The average DAR is then calculated from the relative abundance of each species.
Stability Assessment
The stability of the this compound linker is crucial to prevent premature drug release in circulation, which could lead to off-target toxicity.
a) Plasma Stability
The stability of the ADC in plasma is a key indicator of its in vivo performance. This is typically assessed by incubating the ADC in plasma and monitoring its integrity over time.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Incubation: The ADC is incubated in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
Sample Processing: At each time point, an aliquot of the plasma sample is taken, and the ADC is purified, often using protein A affinity chromatography.
-
Analysis: The purified ADC is then analyzed by LC-MS to determine the change in the average DAR over time. A decrease in DAR indicates linker cleavage and drug release.[4]
-
Quantification of Released Payload: Alternatively, the plasma can be analyzed to quantify the amount of released free drug using techniques like LC-MS/MS.[5]
Quantitative Data Summary: Stability of Phe-Lys Linkers
| Linker Type | Matrix | Parameter | Value | Reference |
| Phe-Lys-PABC | Human Plasma | Half-life (t1/2) | 30 days | [1] |
| Phe-Lys-PABC | Mouse Plasma | Half-life (t1/2) | 80 hours | [1] |
b) pH and Temperature Stability
Stress studies under different pH and temperature conditions are performed to understand the degradation pathways of the ADC.
Experimental Protocol: pH and Thermal Stress Studies
-
Conditions: The ADC is incubated in buffers of varying pH (e.g., pH 5.0, 7.4, 9.0) and at elevated temperatures (e.g., 40°C, 50°C) for different durations.
-
Analysis: Samples are analyzed by techniques such as size-exclusion chromatography (SEC) to monitor aggregation, ion-exchange chromatography (IEX) for charge variants, and LC-MS to identify degradation products.
Linker Cleavage Analysis
The this compound linker is designed to be cleaved by the lysosomal protease Cathepsin B. Verifying this specific cleavage is essential.
a) In Vitro Enzymatic Cleavage Assay
Experimental Protocol: Cathepsin B Cleavage Assay
-
Enzyme Activation: Recombinant human Cathepsin B is activated according to the manufacturer's protocol.
-
Reaction Mixture: The ADC is incubated with activated Cathepsin B in an appropriate assay buffer (e.g., pH 5.5) at 37°C.
-
Time Points: Aliquots are taken at different time points and the reaction is quenched (e.g., by adding a protease inhibitor or by changing the pH).
-
Analysis: The samples are analyzed by RP-HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved antibody and the released drug-linker fragment.
-
Kinetic Analysis: To determine the kinetic parameters of cleavage (Km and kcat), a fluorogenic substrate mimic of the linker (e.g., Phe-Lys-AMC) can be used. The rate of fluorescence release is monitored over time at different substrate concentrations.[6]
Quantitative Data Summary: Cathepsin B Cleavage Kinetics of Peptide Linkers
| Peptide Linker | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit-PABC-Fluorophore | 7,600,000 | [6] |
| Phe-Lys-PABC-Fluorophore | 7,800,000 | [6] |
Note: Data is for fluorophore-conjugated peptides and serves as a reference for relative cleavage efficiency.
Visualization of Workflows and Pathways
Experimental Workflow for DAR Determination
Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR).
Logical Relationship of ADC Stability Assessment
Caption: Relationship between stress conditions and analytical techniques for ADC stability.
Signaling Pathway for Linker Cleavage and Drug Release
Caption: Pathway of ADC internalization, linker cleavage, and drug-induced apoptosis.
Analytical Considerations for Cbz and Alloc Protecting Groups
The Cbz (Carbobenzyloxy) group protecting the N-terminus of Phenylalanine and the Alloc (Allyloxycarbonyl) group protecting the lysine (B10760008) side chain are typically removed during the synthesis of the final drug-linker conjugate before its attachment to the antibody. However, if residual protected forms are present as impurities in the final ADC product, their detection and characterization are important.
-
Mass Spectrometry: The presence of Cbz and Alloc groups will result in specific mass shifts in the MS spectra of the drug-linker fragments or the entire ADC. The expected mass increase for a Cbz group is approximately 134.04 Da, and for an Alloc group is approximately 84.02 Da. MS/MS fragmentation analysis can help to localize these protecting groups on the peptide backbone.
-
HPLC: The presence of these protecting groups can alter the hydrophobicity of the ADC species, potentially leading to shifts in retention times in HIC and RP-HPLC. This can be used to detect and quantify impurities containing these groups.
Conclusion
The analytical characterization of this compound ADCs requires a multi-faceted approach employing a suite of orthogonal analytical techniques. Robust methods for determining the drug-to-antibody ratio, assessing stability in relevant biological matrices, and confirming the specific enzymatic cleavage of the linker are essential for ensuring the quality, safety, and efficacy of these complex biotherapeutics. The protocols and data presented in this application note provide a comprehensive framework for researchers and drug development professionals working with this class of ADCs.
References
- 1. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Purification of Cbz-Phe-(Alloc)Lys-PAB-PNP Conjugated Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule drug. The linker, which connects the antibody and the payload, is a critical component influencing the ADC's stability, efficacy, and safety profile. The Cbz-Phe-(Alloc)Lys-PAB-PNP linker is a cleavable linker system designed to release the active drug payload within the target cell upon enzymatic cleavage.
Following the conjugation reaction, the resulting ADC mixture is heterogeneous, containing the desired ADC with a specific drug-to-antibody ratio (DAR), unconjugated antibody, residual free drug, and potentially aggregated species. Therefore, a robust and efficient purification process is paramount to ensure the safety, efficacy, and quality of the final ADC product. These application notes provide an overview of common purification strategies and detailed protocols for ADCs conjugated via the this compound linker.
Purification Strategies Overview
The purification of this compound conjugated antibodies typically involves a multi-step process to remove impurities and isolate the desired ADC species. The choice and sequence of purification steps depend on the specific characteristics of the antibody, the drug-linker, and the conjugation process. The most common techniques employed are:
-
Tangential Flow Filtration (TFF): Used for buffer exchange, removal of small molecule impurities, and concentration of the ADC solution.[1][2][3][4]
-
Hydrophobic Interaction Chromatography (HIC): A key method for separating ADC species with different drug-to-antibody ratios (DAR) based on their hydrophobicity.[5][6][7][8] The conjugation of the relatively hydrophobic this compound linker and its payload increases the overall hydrophobicity of the antibody, allowing for separation of different DAR species.
-
Size Exclusion Chromatography (SEC): Employed to remove high molecular weight species (aggregates) and low molecular weight impurities.[][10][11][12][13]
-
Ion-Exchange Chromatography (IEX): Can be used to remove charged variants and impurities.[][14][15][16] Cation exchange chromatography is often utilized in the purification of monoclonal antibodies and can be adapted for ADCs.[14][15]
The following diagram illustrates a typical purification workflow for this compound conjugated antibodies.
References
- 1. repligen.com [repligen.com]
- 2. Lab Filtration: TFF For Rapid mAb Concentration- Protocol | Sartorius [sartorius.com]
- 3. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 4. rocker.com.tw [rocker.com.tw]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Size Exclusion Chromatography [protocols.io]
- 13. agilent.com [agilent.com]
- 14. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of linker-drug on ion exchange chromatography separation of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assay Using Cbz-Phe-(Alloc)Lys-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The Cbz-Phe-(Alloc)Lys-PAB-PNP linker is a sophisticated, enzyme-cleavable system designed for controlled drug release within the target cell.
This document provides detailed application notes on the mechanism of action of the this compound linker and a comprehensive protocol for evaluating the in vitro cytotoxicity of an ADC constructed with this linker using a colorimetric MTT assay.[1][2]
Mechanism of Action: this compound Linker
The this compound linker is designed for intracellular drug release mediated by lysosomal proteases. The dipeptide sequence, Phenylalanine-Lysine (Phe-Lys), serves as a substrate for proteases like Cathepsin B, which are often upregulated in the lysosomal compartments of tumor cells.[3][]
The proposed mechanism unfolds as follows:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the lysine (B10760008) residue and the p-aminobenzyl (PAB) spacer.[]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide triggers a self-immolative cascade of the PAB spacer, leading to the release of the active cytotoxic drug.[5][] The p-nitrophenyl (PNP) group is a leaving group used during the synthesis and conjugation of the linker to the payload.
This targeted release mechanism ensures that the cytotoxic payload is liberated preferentially inside the cancer cells, enhancing the therapeutic index.[7][8]
Caption: Proposed mechanism of action for an ADC utilizing the this compound linker.
Data Presentation
The following table presents hypothetical data from an in vitro cytotoxicity assay of an ADC utilizing the this compound linker against antigen-positive and antigen-negative cell lines.
| Cell Line | Antigen Expression | Assay Type | Incubation Time (h) | IC₅₀ (nM) | Maximum Inhibition (%) |
| SK-BR-3 | High | MTT | 72 | 5.8 | 95.2 |
| BT-474 | Moderate | MTT | 72 | 15.2 | 88.7 |
| MCF-7 | Low | MTT | 72 | 250.6 | 45.3 |
| MDA-MB-231 | Negative | MTT | 72 | >1000 | <10 |
Experimental Protocols
MTT Cell Viability Assay
This protocol details the steps for determining the cytotoxicity of an ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][9][10]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
ADC with this compound linker
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)[2]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)[2]
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the ADC in complete culture medium. It is recommended to perform a 10-point, 3-fold serial dilution.
-
Include wells for "cells only" (untreated control) and "medium only" (background control).
-
Carefully remove the existing medium from the cells.
-
Add 100 µL of the ADC dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[1][2]
-
-
Solubilization of Formazan:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%) using non-linear regression analysis.
-
Caption: Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Alternative Protocol: LDH Cytotoxicity Assay
As an alternative or complementary method, a Lactate Dehydrogenase (LDH) release assay can be performed. This assay quantifies cytotoxicity by measuring the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[12][13]
Materials:
-
As listed for the MTT assay
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (for maximum LDH release control)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., PBS) to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.[11]
-
-
Supernatant Transfer: After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11]
-
LDH Reaction: Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).[14][15] Add the stop solution and measure the absorbance at the recommended wavelength (usually 490 nm).[14]
-
Data Analysis: Calculate the percentage of cytotoxicity for each ADC concentration by normalizing to the spontaneous and maximum LDH release controls.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
troubleshooting Cbz-Phe-(Alloc)Lys-PAB-PNP conjugation efficiency
Welcome to the technical support center for Cbz-Phe-(Alloc)Lys-PAB-PNP linker-payload conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the synthesis of antibody-drug conjugates (ADCs) using this linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound linker?
A1: Each part of the this compound linker has a specific function in the final antibody-drug conjugate (ADC):
-
Cbz (Carboxybenzyl): This is a protecting group for the N-terminus of the phenylalanine (Phe) amino acid. It prevents unwanted side reactions at this site during the conjugation process.[1][2][3]
-
Phe-Lys (Phenylalanine-Lysine): This dipeptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cancer cells.[][5] This enzymatic cleavage is a critical step for the release of the cytotoxic payload.
-
Alloc (Allyloxycarbonyl): This is a protecting group for the ε-amine of the lysine (B10760008) (Lys) residue.[6][7] It must be removed to expose the amine, which then serves as the attachment point for the cytotoxic drug.
-
PAB (p-aminobenzyl alcohol): This component acts as a self-immolative spacer.[] Following the enzymatic cleavage of the Phe-Lys peptide bond, the PAB group undergoes a spontaneous 1,6-elimination reaction, which ensures the efficient release of the unmodified active drug.[]
-
PNP (p-nitrophenyl carbonate): The p-nitrophenyl group is an activated carbonate that serves as a good leaving group.[] It facilitates the reaction between the linker and an amine or hydroxyl group on the cytotoxic drug to form a stable carbamate (B1207046) or carbonate linkage.[]
Q2: What is the general mechanism of action for an ADC constructed with this linker?
A2: The therapeutic efficacy of an ADC using this linker depends on a precise sequence of events:
-
Circulation and Targeting: The ADC circulates in the bloodstream in a stable, inactive form. The linker is designed to be stable in human plasma, which minimizes premature drug release and off-target toxicity.[] The monoclonal antibody component of the ADC directs it to the tumor site, where it binds to a specific antigen on the surface of cancer cells.[]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[]
-
Lysosomal Trafficking: The internalized vesicle (endosome) fuses with a lysosome, a cellular organelle containing various hydrolytic enzymes and a low pH environment.[]
-
Enzymatic Cleavage: Within the lysosome, proteases like Cathepsin B recognize and cleave the Phe-Lys peptide bond of the linker.[]
-
Self-Immolation and Payload Release: Cleavage of the peptide bond initiates a spontaneous electronic cascade in the PAB spacer, leading to the release of the cytotoxic payload in its active form.[]
-
Induction of Cell Death: The released cytotoxic drug can then interact with its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis of the cancer cell.[]
Q3: How is the efficiency of conjugation typically measured?
A3: Conjugation efficiency is primarily assessed by determining the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody. Common analytical techniques for measuring DAR include:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method for analyzing DAR distribution and is particularly compatible with cysteine-linked ADCs.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used for detailed DAR analysis and to evaluate the drug load distribution at the light- and heavy-chain levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides precise information on the molecular weight of the ADC, allowing for accurate DAR determination and identification of different ADC forms.[9]
Troubleshooting Guide
Issue: Low or No Conjugation Efficiency
This is a common problem that can arise from various factors related to the reagents, reaction conditions, or the antibody itself. The following sections break down potential causes and solutions.
Issues with Reagents and Linker-Payload Activation
Q: My conjugation yield is low. Could the issue be with the Alloc group deprotection?
A: Yes, incomplete removal of the Alloc protecting group is a frequent cause of low conjugation efficiency. The ε-amine of lysine must be fully deprotected to become available for conjugation with the drug-PNP construct.
Troubleshooting Steps:
-
Confirm Deprotection Conditions: Alloc deprotection is typically achieved using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a scavenger like phenylsilane.[10] Ensure you are using the correct equivalents of both the catalyst and scavenger as recommended in established protocols.
-
Catalyst Quality: Palladium catalysts can be sensitive to air and moisture. Use fresh, high-quality catalyst for each reaction.
-
Monitor Deprotection: Before proceeding to the conjugation step, it is advisable to confirm the completeness of the deprotection. This can be done by taking a small aliquot of the reaction mixture and analyzing it via LC-MS to look for the mass corresponding to the deprotected linker. A qualitative ninhydrin (B49086) test can also be used to detect the presence of the newly freed primary amine.[7]
-
Repeat the Deprotection Step: If deprotection is incomplete, you can repeat the process with fresh reagents.[10]
Issues with Reaction Conditions
Q: Could the reaction buffer be inhibiting the conjugation?
A: Absolutely. Certain buffer components can interfere with the conjugation reaction.
| Interfering Component | Issue | Recommended Action |
| Primary Amines (e.g., Tris) | Compete with the lysine amines on the antibody for reaction with the activated linker-payload. | Perform a buffer exchange into a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer prior to conjugation. |
| Sodium Azide | Can interfere with certain conjugation chemistries. | Remove via dialysis or buffer exchange. |
| Chelating Agents (e.g., EDTA) | Can sequester metal catalysts if they are used in any step of the linker synthesis or deprotection. | If possible, perform the reaction in a non-chelating buffer. |
Q: What is the optimal pH for the conjugation reaction?
A: The optimal pH can influence the rate and efficiency of the conjugation. While specific conditions may vary, a slightly basic pH (e.g., 7.5-8.5) is often used for reactions involving lysine residues to ensure the amine is deprotonated and nucleophilic. It is recommended to perform small-scale optimization experiments by screening a range of pH values to find the optimal condition for your specific system.
Issues with the Antibody
Q: My antibody concentration is low. Could this affect the conjugation efficiency?
A: Yes, a low antibody concentration can lead to poor conjugation efficiency.
| Antibody Concentration | Recommendation |
| < 0.5 mg/mL | It is recommended to use an antibody with a starting concentration of at least 0.5 mg/mL. If your antibody is too dilute, consider using an antibody concentration and clean-up kit.[11] |
| > 0.5 mg/mL | Adhere closely to the recommended antibody volume and concentration guidelines in your protocol to avoid diluting the conjugation reagents.[11] |
Q: How does antibody purity affect the conjugation?
A: High antibody purity is crucial for efficient and consistent conjugation.
| Purity Level | Issue | Recommended Action |
| < 95% Pure | Protein impurities (e.g., BSA) can compete with the target antibody for the linker-payload, leading to lower conjugation efficiency.[11] | It is recommended to use an antibody that is >95% pure. If your antibody preparation contains impurities, consider using an antibody purification kit.[11] |
Experimental Protocols
Protocol: Alloc Deprotection and Subsequent Conjugation
This protocol provides a general framework. Optimization may be required for your specific antibody and drug.
-
Buffer Exchange: Ensure your antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of ≥ 1 mg/mL.
-
Alloc Deprotection of the Linker:
-
Dissolve the this compound linker in an appropriate organic solvent (e.g., anhydrous DCM or DMF).
-
Add 0.1 equivalents of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Add 20 equivalents of a scavenger, such as phenylsilane.
-
Allow the reaction to proceed at room temperature for approximately 40 minutes. It may be beneficial to repeat this step to ensure complete deprotection.[10]
-
Confirm deprotection via LC-MS.
-
Remove the catalyst and scavenger, and prepare the deprotected linker for conjugation.
-
-
Conjugation Reaction:
-
To the purified antibody solution, add a 5-10 fold molar excess of the deprotected Cbz-Phe-Lys-PAB-PNP-drug construct. The optimal ratio should be determined experimentally.
-
If the linker-drug construct is dissolved in an organic co-solvent (e.g., DMSO), ensure the final concentration of the co-solvent in the reaction mixture is low (typically ≤10% v/v) to avoid antibody denaturation.
-
Incubate the reaction at a controlled temperature (e.g., 4°C to 25°C) for a set period (e.g., 1-4 hours).
-
-
Purification of the ADC:
-
Remove the unreacted linker-drug and any co-solvents using a desalting column or size-exclusion chromatography (SEC).
-
-
Analysis:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Analyze the drug-to-antibody ratio (DAR) using HIC-HPLC or RP-HPLC.
-
Characterize the final ADC using LC-MS.
-
Visualizations
Caption: A simplified workflow for ADC synthesis using the this compound linker.
Caption: A decision tree for troubleshooting low ADC conjugation efficiency.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. veranova.com [veranova.com]
- 6. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 9. This compound | CAS#:159857-90-6 | Chemsrc [chemsrc.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. Antibody Conjugation Troubleshooting [bio-techne.com]
how to prevent aggregation in Cbz-Phe-(Alloc)Lys-PAB-PNP ADCs
Technical Support Center: Cbz-Phe-(Alloc)Lys-PAB-PNP ADCs
Welcome to the technical support center for this compound Antibody-Drug Conjugates (ADCs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ADC aggregation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker-payload system and why is it prone to aggregation?
A1: This system is a sophisticated chemical entity used to attach a therapeutic payload to an antibody. Its components include:
-
Cbz-Phe-Lys: A dipeptide (Phenylalanine-Lysine) with a Carboxybenzyl (Cbz) protecting group. This structure is designed to be cleaved by lysosomal enzymes like Cathepsin B, which are abundant in tumor cells.[][][3][4][5][6]
-
PAB: A p-aminobenzyl (PAB) self-immolative spacer, which ensures the payload is released in its active form after the dipeptide is cleaved.[]
-
PNP: A p-nitrophenyl (PNP) group, which acts as an activated ester to facilitate the conjugation reaction with the antibody, typically at lysine (B10760008) residues.
The primary cause of aggregation is the high hydrophobicity of the linker system. The Cbz and Phenylalanine groups, combined with the cytotoxic payload, create hydrophobic patches on the antibody surface. These patches can interact with each other, leading to the formation of soluble and insoluble aggregates.[7][8][9][10]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
A2: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that represents the average number of drug-linker molecules conjugated to a single antibody.[11][12][13] A higher DAR increases the overall hydrophobicity of the ADC, which often leads to a greater propensity for aggregation.[11][12][14][15] While a higher DAR can enhance potency, it may also lead to faster clearance from the bloodstream and reduced stability.[11][12] Finding the optimal DAR is a balance between maximizing efficacy and maintaining favorable physicochemical properties.[12][14]
Q3: What are the consequences of ADC aggregation?
A3: ADC aggregation can have significant negative impacts on the final product. Aggregates can:
-
Reduce Efficacy: Aggregated ADCs may have altered binding affinity and can be cleared from the body more rapidly, reducing the amount of drug that reaches the tumor.[11][14]
-
Increase Immunogenicity: High molecular weight aggregates can be immunogenic, potentially causing severe allergic reactions in patients.[7]
-
Cause Off-Target Toxicity: Aggregates can lead to internalization in healthy cells, causing off-target toxicity and an increase in adverse side effects.[14][16]
-
Complicate Manufacturing: Aggregation can lead to yield loss during purification and presents challenges for formulation and long-term storage.[7]
Q4: Can the linker itself be modified to reduce aggregation?
A4: Yes, linker chemistry plays a crucial role in ADC properties.[5][] To counteract the hydrophobicity of the payload, hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can be inserted into the linker.[9][14] This "shielding" effect can improve solubility and reduce the tendency of ADCs to aggregate, even at higher DARs.[8]
Troubleshooting Guide: Preventing and Mitigating Aggregation
This guide provides a systematic approach to troubleshooting aggregation issues encountered during the conjugation, purification, and storage of your this compound ADC.
Issue 1: Aggregation Observed Immediately During or After the Conjugation Reaction
| Possible Cause | Troubleshooting Strategy & Rationale |
| Unfavorable Buffer Conditions | Optimize Reaction Buffer: Ensure the pH of your conjugation buffer is not near the isoelectric point (pI) of the antibody, as this is the point of least solubility.[7] For lysine conjugation with a PNP ester, a slightly alkaline pH (8.0-9.0) is often required for the reaction, but this may need to be balanced with antibody stability.[18] Avoid amine-containing buffers like Tris, which will compete with the antibody for the reaction.[18] |
| High Solvent Concentration | Minimize Organic Solvent: The this compound linker-payload is likely dissolved in an organic solvent (e.g., DMSO) before being added to the aqueous antibody solution. High local concentrations of this solvent can denature the antibody.[7] Add the linker-payload solution slowly and with gentle mixing to the antibody solution. |
| Over-Conjugation (High DAR) | Control the Molar Ratio: Reduce the molar excess of the linker-payload added to the antibody solution. A lower DAR will result in a less hydrophobic ADC, which is less prone to aggregation.[12] A common starting point is a 5- to 20-fold molar excess of the linker.[19] |
| Reaction Temperature | Lower the Temperature: Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration. This can slow down the process of protein unfolding and aggregation.[19] |
| Antibody Immobilization | Use Solid-Phase Conjugation: If aggregation is severe, consider immobilizing the antibody on a solid support (e.g., an affinity resin) during the conjugation step. This physically separates the antibody molecules, preventing them from aggregating.[7] |
Issue 2: Aggregation Observed After Purification
| Possible Cause | Troubleshooting Strategy & Rationale |
| Harsh Elution Conditions | Gentle Elution: If using chromatography for purification (e.g., Protein A), ensure that the elution buffer (typically low pH) is neutralized immediately after collection to prevent acid-induced aggregation. |
| Sub-optimal Formulation | Screen Formulation Buffers: The final formulation buffer is critical for long-term stability. Screen a variety of buffers, pH levels, and excipients to find the optimal conditions. The ideal buffer will depend on the specific antibody.[20] |
| Residual Impurities | Optimize Purification Method: Ensure that the purification method, such as Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC), is effectively removing unreacted linker-payload and any aggregates that formed during conjugation.[7][14] |
Issue 3: Aggregation Observed During Storage or Stress Studies
| Possible Cause | Troubleshooting Strategy & Rationale |
| Inadequate Formulation | Incorporate Stabilizing Excipients: Add excipients to the formulation to enhance stability. Common choices include surfactants, sugars, and amino acids.[14][21][22] (See Table 1 for examples). |
| Freeze-Thaw Stress | Use Cryoprotectants: If the ADC needs to be frozen, include cryoprotectants like sucrose (B13894) or trehalose (B1683222) in the formulation to protect against aggregation during freezing and thawing.[14] Lyophilization with appropriate stabilizers can also be an effective long-term storage strategy.[23] |
| High Protein Concentration | Optimize Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions and aggregation.[14] Determine the maximum stable concentration for your ADC in the final formulation. |
| pH Instability | Confirm Buffer Capacity: Ensure the chosen buffer has sufficient capacity to maintain the target pH throughout the product's shelf life. |
Data Presentation: Effect of Excipients on ADC Stability
The following table summarizes the effect of common excipients on the stability of a model ADC after incubation at 37°C for 7 days. The percentage of High Molecular Weight Species (%HMW) is a direct measure of aggregation.
Table 1: Influence of Excipients on Aggregation of a Model ADC
| Formulation Buffer | Excipient | Concentration | %HMW (Initial) | %HMW (7 Days @ 37°C) |
| 20 mM Histidine, pH 6.0 | None | - | 1.5% | 12.8% |
| 20 mM Histidine, pH 6.0 | Polysorbate 80 | 0.02% | 1.4% | 4.2% |
| 20 mM Histidine, pH 6.0 | Sucrose | 5% | 1.5% | 7.9% |
| 20 mM Histidine, pH 6.0 | L-Arginine | 50 mM | 1.6% | 6.5% |
| 20 mM Histidine, pH 6.0 | Polysorbate 80 + Sucrose | 0.02% + 5% | 1.4% | 3.1% |
Data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
This method is used to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
-
System: HPLC or UPLC system with a UV detector.
-
Column: A silica-based SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A non-denaturing buffer, typically phosphate-buffered saline (PBS) at pH 7.4.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection Volume: 20 - 100 µL.
-
Analysis: Integrate the peak areas corresponding to the high molecular weight species (eluting first), the monomer, and any fragments. The %HMW is calculated as: (Area_HMW / Total_Area) * 100.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
DLS is a rapid, non-invasive technique for measuring the size distribution of molecules and particles in a solution. It is highly sensitive to the presence of large aggregates.[24]
-
System: A DLS instrument.
-
Sample Preparation: Filter the ADC sample through a low-binding 0.22 µm filter into a clean cuvette. Dilute if necessary to avoid multiple scattering effects (typically 0.5-2 mg/mL).
-
Measurement: Equilibrate the sample at the desired temperature (e.g., 25°C). Perform multiple acquisitions to ensure reproducibility.
-
Analysis: The instrument software will generate a size distribution profile. The presence of peaks at larger hydrodynamic radii (e.g., >20 nm) indicates the presence of aggregates. The polydispersity index (PdI) provides an indication of the width of the size distribution; a higher PdI suggests a more heterogeneous sample.
Visualizations
Troubleshooting Workflow for ADC Aggregation
This diagram outlines a logical workflow for identifying and solving aggregation issues.
Caption: A step-by-step workflow for troubleshooting conjugate aggregation.
Factors Contributing to ADC Aggregation
This diagram illustrates the key factors that can lead to the aggregation of an ADC.
Caption: Key intrinsic and extrinsic factors that promote ADC aggregation.
References
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. purepeg.com [purepeg.com]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. criver.com [criver.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
- 23. cellmosaic.com [cellmosaic.com]
- 24. chromatographyonline.com [chromatographyonline.com]
optimizing Cbz-Phe-(Alloc)Lys-PAB-PNP linker cleavage conditions
Welcome to the technical support center for the Cbz-Phe-(Alloc)Lys-PAB-PNP linker system. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the two-step cleavage of this advanced linker, ensuring efficient and reliable release of your therapeutic payload.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its primary application?
A1: The this compound is a cleavable linker system primarily used in the design and synthesis of Antibody-Drug Conjugates (ADCs). It connects a cytotoxic payload to an antibody. Its design allows for a two-step release mechanism: an initial chemical cleavage followed by an enzymatic cleavage, which is designed to occur preferentially within cancer cells.
Q2: What is the mechanism of cleavage for this linker?
A2: The cleavage is a sequential, two-step process:
-
Alloc Deprotection: The allyloxycarbonyl (Alloc) protecting group on the lysine (B10760008) side-chain is removed using a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This reaction unmasks a primary amine.
-
Enzymatic Cleavage: The dipeptide (Phe-Lys) is subsequently cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1] This cleavage event triggers the rapid, self-immolative decomposition of the p-aminobenzyloxycarbonyl (PABC) spacer, releasing the active drug payload.
Q3: Why is a two-step cleavage necessary?
A3: The dual-trigger mechanism enhances the stability and selectivity of the ADC. The Alloc group provides an additional layer of stability, preventing premature enzymatic cleavage in systemic circulation. The payload is only released after both the chemical deprotection and the enzymatic cleavage have occurred, increasing the likelihood that the drug is released specifically at the target site.
Q4: Which enzyme is responsible for the Phe-Lys cleavage?
A4: The Phe-Lys dipeptide is a known substrate for the lysosomal cysteine protease, Cathepsin B.[2] While other lysosomal proteases might contribute, Cathepsin B is considered the primary enzyme responsible for this cleavage event inside the target cell.[1]
Q5: What are the critical parameters to optimize for the Alloc deprotection step?
A5: The most critical parameters are the choice and quality of the palladium catalyst, the type and concentration of the allyl scavenger, the solvent, and the reaction time and temperature. Incomplete reactions are often traced back to catalyst deactivation or inefficient scavenging.
Q6: What are the critical parameters for the enzymatic cleavage step?
A6: The key parameters are pH, temperature, enzyme concentration, and incubation time. Cathepsin B activity is highly dependent on pH, showing activity in both the acidic environment of the lysosome (pH 4.5-5.5) and at neutral pH.[3][4][5]
Linker Cleavage Workflow & Mechanism
The following diagrams illustrate the overall experimental workflow for the two-step cleavage and the chemical mechanism of payload release.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Discovery of pH-Dependent Protease Cleavage Properties leads to the Rational Design of Neutral pH-Selective Inhibitor of Cathepsin B involved in Human Diseases [escholarship.org]
Technical Support Center: Improving ADC Stability with Cbz-Phe-(Alloc)Lys-PAB-PNP
Welcome to the technical support center for the Cbz-Phe-(Alloc)Lys-PAB-PNP linker system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and performance of antibody-drug conjugates (ADCs) utilizing this advanced linker technology. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what is its mechanism of action?
A1: this compound is a cleavable linker system designed for the development of ADCs.[1][2] It comprises several key components:
-
Cbz-Phe-Lys: A dipeptide sequence (Phenylalanine-Lysine) that is a substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[3][4]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer. Upon cleavage of the dipeptide, the PAB group undergoes a rapid, irreversible electronic cascade (1,6-elimination) to release the conjugated payload in its unmodified, active form.[5][6]
-
(Alloc)Lys: The lysine (B10760008) residue is protected with an allyloxycarbonyl (Alloc) group. This provides a strategic option for subsequent modifications or for creating ADCs with dual payloads. The Alloc group is stable under many standard reaction conditions but can be selectively removed when desired.[7]
-
PNP (p-nitrophenyl carbonate): An activated carbonate group that facilitates the efficient conjugation of the linker to hydroxyl- or amine-containing cytotoxic payloads.[8]
The overall mechanism involves the ADC binding to its target antigen on a cancer cell, internalization into the lysosome, enzymatic cleavage of the Phe-Lys bond by Cathepsin B, and subsequent self-immolation of the PAB spacer to release the payload.[3][4]
Q2: Why is the plasma stability of the Phe-Lys linker a concern compared to the more common Val-Cit linker?
A2: While both Phe-Lys and Val-Cit are substrates for Cathepsin B, studies have shown that Phe-Lys-based linkers can exhibit lower stability in plasma compared to Val-Cit linkers.[9] This can lead to premature release of the cytotoxic payload into systemic circulation, potentially causing off-target toxicity and reducing the therapeutic index of the ADC.[9] The difference in stability is attributed to the susceptibility of the Phe-Lys dipeptide to cleavage by other proteases present in the bloodstream.[10]
Q3: What are the primary causes of ADC aggregation when using hydrophobic linkers like this one?
A3: ADC aggregation is a common challenge, particularly when using hydrophobic payloads and linkers. The conjugation of these hydrophobic moieties onto the antibody surface can create patches that promote protein-protein interactions, leading to the formation of soluble and insoluble aggregates.[11][12] Factors that contribute to aggregation include a high drug-to-antibody ratio (DAR), suboptimal buffer conditions (pH, salt concentration), and the use of organic co-solvents during the conjugation process.[11][13] Aggregation can negatively impact efficacy, pharmacokinetics, and can increase the immunogenicity of the ADC.[11]
Q4: When and how should the Alloc protecting group be removed?
A4: The Alloc group is typically removed when a researcher wants to expose the amine group on the lysine for further modification, such as the attachment of a second payload or an imaging agent. It is stable to the acidic and basic conditions often used to remove other protecting groups like Boc and Fmoc, providing orthogonality in complex syntheses.[7] Removal is achieved under mild, neutral conditions using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of an allyl cation scavenger such as phenylsilane, morpholine, or Meldrum's acid.[7][14][15][16] The reaction is sensitive to air and should be performed under an inert atmosphere (e.g., Argon).[7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, conjugation, and characterization of ADCs using the this compound linker.
Issue 1: Low Conjugation Efficiency or Inconsistent Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis of PNP Ester | Prepare linker-payload solution immediately before use. Ensure anhydrous conditions for storing the linker and during dissolution. | The p-nitrophenyl (PNP) carbonate is an active ester susceptible to hydrolysis in aqueous buffers, especially at neutral to basic pH.[8][17] Hydrolysis will reduce the amount of active linker available for conjugation. |
| Suboptimal Reaction pH | Perform conjugation in a buffer with a slightly acidic to neutral pH (e.g., pH 6.5-7.5). | While lysine conjugation is more efficient at higher pH, the stability of the PNP ester and the antibody itself is better at slightly acidic or neutral pH. An optimal balance must be found experimentally.[18] |
| Insufficient Linker-Payload Excess | Increase the molar excess of the linker-payload relative to the antibody. Start with a 5-10 fold molar excess and optimize. | A higher concentration of the linker-payload can drive the reaction towards a higher DAR. However, excessive amounts can increase the risk of aggregation. |
| Steric Hindrance | Consider using a linker with a PEG spacer to increase the distance between the payload and the antibody. | A polyethylene (B3416737) glycol (PEG) spacer can improve the solubility of the linker-payload and reduce steric hindrance, potentially leading to more efficient conjugation and reduced aggregation.[19] |
Issue 2: ADC Aggregation During or After Conjugation
| Potential Cause | Troubleshooting Step | Rationale |
| High Hydrophobicity | Limit the target DAR to a lower value (e.g., 2-4). Purify the ADC using Hydrophobic Interaction Chromatography (HIC) to isolate species with the desired DAR.[20] | Higher DAR values increase the surface hydrophobicity of the ADC, which is a primary driver of aggregation.[3][12] |
| Formulation Buffer | Screen different formulation buffers. Consider adding excipients like polysorbates (e.g., Tween 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) that are known to reduce protein aggregation. | The formulation buffer plays a critical role in maintaining the stability of the final ADC product. Excipients can help stabilize the protein and prevent aggregation.[21] |
| Organic Co-solvent | Minimize the percentage of organic co-solvent (e.g., DMSO, DMA) in the final conjugation mixture (ideally <10% v/v).[20] | Organic solvents used to dissolve the hydrophobic linker-payload can denature the antibody and promote aggregation.[18] |
| Inefficient Purification | Use Size Exclusion Chromatography (SEC) to remove existing aggregates after conjugation and purification.[11] | SEC is a standard method for separating monomeric protein from higher molecular weight aggregates. |
Issue 3: Incomplete Removal of the Alloc Protecting Group
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Palladium Catalyst | Use a fresh, high-quality source of Pd(PPh₃)₄. Prepare the catalyst solution immediately before use under an inert atmosphere. | Palladium(0) catalysts are sensitive to oxidation and can lose activity over time or upon exposure to air.[14] |
| Inefficient Scavenger | Screen different scavengers (e.g., phenylsilane, morpholine, Meldrum's acid) and optimize their stoichiometry (typically a large excess is required).[15][16] | The scavenger is crucial for trapping the allyl group released during deprotection and preventing side reactions or re-attachment. |
| Insufficient Reaction Time | Increase the reaction time. Monitor the reaction progress by LC-MS by cleaving a small sample from the resin or analyzing an aliquot from the solution.[15] | Deprotection of complex molecules can be slower than for simple peptides. |
| Reaction Conditions | Ensure the reaction is performed under strictly anhydrous and anaerobic (e.g., Argon) conditions. | Oxygen and water can deactivate the palladium catalyst.[7] |
Quantitative Data Summary
The stability of the peptide linker is a critical parameter for the overall performance and safety of an ADC. The following table summarizes comparative stability data for Phe-Lys and Val-Cit linkers found in the literature.
| Linker Type | Species | Matrix | Parameter | Value | Reference |
| Phe-Lys-PABC | Human | Plasma | Half-life (t₁/₂) | 30 days | [9] |
| Val-Cit-PABC | Human | Plasma | Half-life (t₁/₂) | 230 days | [9] |
| Phe-Lys-PABC | Mouse | Plasma | Half-life (t₁/₂) | 12.5 hours | [9] |
| Val-Cit-PABC | Mouse | Plasma | Half-life (t₁/₂) | 80 hours | [9] |
Note: These values highlight the significantly higher stability of the Val-Cit linker compared to the Phe-Lys linker, especially in mouse plasma. This is a critical consideration for preclinical model selection and data interpretation.
Experimental Protocols & Methodologies
Protocol 1: ADC Plasma Stability Assessment via LC-MS
This protocol provides a general method to evaluate the stability of your ADC in plasma by monitoring the change in average DAR over time.[9][22][23][24][25]
1. Materials:
-
Test ADC (e.g., 1 mg/mL stock solution in formulation buffer)
-
Control plasma (e.g., human, mouse, rat), anticoagulated with K₂EDTA or citrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
Immunoaffinity capture beads (e.g., Protein A/G) for ADC isolation (optional)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
2. Procedure:
-
Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Spike the test ADC into the plasma to a final concentration of ~100 µg/mL.
-
Incubate the mixture in a temperature-controlled shaker at 37°C.
-
At designated time points (e.g., 0, 1, 6, 24, 48, 96 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately quench the sample by diluting it in ice-cold PBS or by adding an organic solvent to precipitate plasma proteins and stop enzymatic activity.
-
(Optional but recommended) Isolate the ADC from plasma proteins using immunoaffinity capture beads to improve signal-to-noise in the MS analysis.
-
Analyze the samples by LC-MS. Use a reversed-phase column suitable for proteins and a gradient of acetonitrile in water with 0.1% formic acid.
-
Deconvolute the raw mass spectrometry data to obtain the mass of the intact ADC at each time point.
-
Calculate the average DAR by analyzing the distribution of different drug-loaded species. A decrease in the average DAR over time indicates payload loss.
Protocol 2: Cathepsin B-Mediated Linker Cleavage Assay
This fluorometric assay confirms that the Phe-Lys linker is susceptible to cleavage by its target enzyme, Cathepsin B.[5]
1. Materials:
-
ADC conjugated to a fluorescent payload, or a model substrate like Cbz-Phe-Lys-AMC (7-amino-4-methylcoumarin).
-
Recombinant human Cathepsin B.
-
Assay Buffer: 50 mM Sodium Acetate (B1210297), 2 mM DTT, pH 5.0.
-
Activation Buffer: Assay buffer containing 2 mM EDTA.
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC).
2. Procedure:
-
Prepare a stock solution of the ADC or model substrate in DMSO and dilute to the final desired concentration (e.g., 10-50 µM) in Assay Buffer.
-
Activate the Cathepsin B by pre-incubating it in Activation Buffer for 15 minutes at room temperature. A final enzyme concentration of 10-50 nM is a good starting point.
-
In the 96-well plate, add 50 µL of the substrate solution to the wells.
-
Initiate the reaction by adding 50 µL of the activated Cathepsin B solution to the wells.
-
Include control wells:
-
Blank: 50 µL Substrate + 50 µL Assay Buffer (no enzyme).
-
Enzyme Only: 50 µL Activated Enzyme + 50 µL Assay Buffer (no substrate).
-
-
Immediately place the plate in the fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours.
-
Analyze the data by subtracting the blank fluorescence from the sample wells. An increase in fluorescence over time indicates enzymatic cleavage of the linker.
Visualizations
Below are diagrams illustrating key processes related to the this compound linker system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADC Linkers And Research Progress In Detail | AxisPharm [axispharm.com]
- 4. digital.wpi.edu [digital.wpi.edu]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. irejournals.com [irejournals.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. biotage.com [biotage.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
side reactions of Cbz-Phe-(Alloc)Lys-PAB-PNP and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of the cleavable ADC linker, Cbz-Phe-(Alloc)Lys-PAB-PNP.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cleavable linker used in the design and synthesis of Antibody-Drug Conjugates (ADCs).[1] It contains a dipeptide (Phe-Lys) recognized by lysosomal proteases, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) activated carbonate for conjugation to a drug molecule. The N-terminus of phenylalanine is protected by a carboxybenzyl (Cbz) group, and the lysine (B10760008) side chain is protected by an allyloxycarbonyl (Alloc) group.
Q2: What is the general workflow for using this linker?
The typical workflow involves three main stages:
-
Conjugation: The PNP-activated linker is reacted with an amine-containing payload (drug) to form a stable carbamate (B1207046) bond.
-
Deprotection (Optional but common): The Alloc and/or Cbz protecting groups are removed to yield the final desired linker-drug construct. This is often done prior to conjugation to an antibody if the protecting groups interfere with subsequent steps or the desired final product.
-
Biotransformation: Once the ADC is internalized by a target cell, the peptide linker is cleaved by lysosomal enzymes (e.g., Cathepsin B), leading to the self-immolation of the PAB spacer and the release of the active drug.[2][3]
Q3: How should I store this compound?
It is recommended to store the reagent at -20°C in a desiccated environment. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, as the PNP ester is moisture-sensitive.[4]
Q4: Why are there two different protecting groups (Cbz and Alloc)?
The use of orthogonal protecting groups, Cbz and Alloc, allows for selective deprotection. This is advantageous for complex multi-step syntheses where one part of the molecule needs to be deprotected while the other remains protected. For example, the Alloc group can be removed under neutral conditions using a palladium catalyst, while the Cbz group is typically removed by hydrogenolysis or strong acids.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Guide 1: Low Yield During Conjugation to Amine-Containing Payload
| Problem | Potential Cause | Recommended Solution |
| Low or no conjugation yield | Hydrolysis of PNP-activated carbonate: The p-nitrophenyl (PNP) ester is highly reactive and susceptible to hydrolysis by trace amounts of water in the solvent or on glassware. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents (e.g., DMF, DMAc, or DCM).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of the starting material: Improper storage may have led to the degradation of the linker. | - Store the linker at -20°C under desiccated conditions.[4]- Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[4] | |
| Sub-optimal reaction conditions: The reaction may be too slow due to low temperature or insufficient activation. | - The reaction is typically performed at room temperature. Gentle heating (e.g., to 40-50°C) can be attempted, but monitor for side reactions.- A non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) can be added to facilitate the reaction, especially if the amine payload is a hydrochloride salt. | |
| Steric hindrance: The amine on the payload molecule may be sterically hindered, reducing its reactivity. | - Increase the reaction time.- Consider using a less hindered analogue of the payload if possible. |
Guide 2: Issues During Alloc Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete Alloc deprotection | Inactive palladium catalyst: The Pd(PPh₃)₄ catalyst can be deactivated by oxidation if exposed to air for prolonged periods. | - Use freshly opened or properly stored catalyst.- While some studies show robustness to atmospheric conditions, performing the reaction under an inert atmosphere (N₂ or Ar) is recommended for optimal results.[7] |
| Insufficient scavenger: The scavenger is crucial for trapping the allyl cation intermediate and driving the reaction to completion. | - Use an adequate excess of the scavenger. Phenylsilane (B129415) (PhSiH₃) or dimethylamine (B145610) borane (B79455) (Me₂NH·BH₃) are effective scavengers.[6][8] | |
| Low reaction temperature or time: The deprotection may be kinetically slow. | - Microwave-assisted deprotection at 38°C for two 5-minute intervals has been shown to be highly effective and can reduce reaction time and reagent usage.[9] | |
| Side product formation (re-allylation) | Inefficient scavenging of the allyl cation: The released allyl group can re-alkylate the deprotected amine or other nucleophilic sites. | - Use a more effective scavenger. Dimethylamine borane has been reported to be superior to morpholine (B109124) or phenylsilane in preventing re-alkylation.[10] |
Guide 3: Issues During Cbz Deprotection
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cbz deprotection | Catalyst poisoning: If using hydrogenolysis (H₂/Pd/C), sulfur-containing compounds or other impurities can poison the palladium catalyst. | - Ensure the substrate is purified before the deprotection step.- Increase the catalyst loading (e.g., from 5-10 mol% to 20 mol%). |
| Insufficient hydrogen pressure or reaction time: The reaction may not have gone to completion. | - Ensure the system is properly flushed with hydrogen.- Increase the reaction time and monitor by TLC or LC-MS.[5] | |
| Reduction of other functional groups | Non-selective nature of hydrogenolysis: Hydrogenolysis can also reduce other functional groups such as alkenes, alkynes, nitro groups, or some aromatic systems.[5] | - Use transfer hydrogenolysis with a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane, which can sometimes be milder.[5]- If the payload is sensitive to reduction, consider cleaving the Cbz group with strong acid (e.g., HBr in acetic acid), but be aware this can cleave other acid-labile groups.[5] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Payload
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Dissolution: Dissolve the amine-containing payload (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous DMF or DMAc.
-
Reaction: If the amine is a salt (e.g., HCl), add N,N-diisopropylethylamine (DIPEA) (1.2 equiv.). Stir the reaction mixture under a nitrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-16 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with a suitable solvent like ethyl acetate (B1210297) and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Palladium-Catalyzed Alloc Deprotection
-
Preparation: To a solution of the Alloc-protected compound (1.0 equiv.) in anhydrous DCM, add the scavenger, phenylsilane (20 equiv.).[6]
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equiv.) to the solution.[6]
-
Reaction: Stir the mixture under a nitrogen atmosphere at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture and purify by flash column chromatography to remove the catalyst and scavenger byproducts.
Microwave-Assisted Alternative: Dissolve the substrate, Pd(PPh₃)₄, and phenylsilane in DMF. Irradiate in a microwave synthesizer at 38°C for 5 minutes. Repeat the irradiation step once more.[6]
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve the Cbz-protected compound (1.0 equiv.) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[5]
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.[5]
-
Hydrogenation: Place the reaction flask under an atmosphere of hydrogen gas (a balloon is often sufficient for small-scale reactions) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[5]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5]
Visualizations
Caption: General experimental workflow for the use of this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Potential side reactions associated with this compound.
References
- 1. This compound | CAS#:159857-90-6 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Cbz-Phe-(Alloc)Lys-PAB-PNP ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical characterization of antibody-drug conjugates (ADCs) featuring the Cbz-Phe-(Alloc)Lys-PAB-PNP linker system.
Frequently Asked Questions (FAQs)
Q1: What is the composition and function of the this compound linker?
The this compound is a cleavable linker system designed for ADCs.[1][2][3] Its components are:
-
Cbz (Carboxybenzyl): An amine-protecting group on the Phenylalanine residue.[4][5]
-
Phe-Lys (Phenylalanine-Lysine): A dipeptide substrate for Cathepsin B, an enzyme highly expressed in tumor cell lysosomes.[][] This allows for targeted cleavage of the linker inside the cancer cell.
-
Alloc (Allyloxycarbonyl): An amine-protecting group on the Lysine residue, orthogonal to many other protecting groups.[8][9] This allows for specific modifications during synthesis.
-
PAB (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the Phe-Lys dipeptide, spontaneously decomposes to release the payload.[] The hydrophobicity of the PAB moiety can contribute to ADC aggregation.[10]
-
PNP (p-nitrophenyl): A para-nitrophenyl (B135317) group, typically part of an activated carbonate, which serves as a good leaving group for the conjugation of the linker-payload to the antibody.
Q2: What are the primary analytical challenges encountered during the characterization of these ADCs?
The main analytical challenges revolve around the heterogeneity and complexity of the ADC molecule.[4][11] Key issues include:
-
Aggregation: The inherent hydrophobicity of the linker-payload can lead to the formation of high molecular weight species, impacting stability, efficacy, and safety.[][12]
-
Incomplete Deprotection: Residual Alloc protecting groups from the synthesis can lead to heterogeneity.[8]
-
Drug-to-Antibody Ratio (DAR) Heterogeneity: The number of linker-payloads attached to each antibody can vary, affecting the ADC's potency and pharmacokinetic profile.[11]
-
Linker Stability: Premature cleavage of the linker in circulation can lead to off-target toxicity.[][]
-
Mass Spectrometry Analysis: Characterizing the complex mixture of ADC species, including different DARs and potential fragments, requires sophisticated LC-MS techniques.[14][15]
Q3: How does the Phe-Lys dipeptide compare to the more common Val-Cit linker?
Both Phe-Lys and Val-Cit are dipeptide sequences recognized and cleaved by Cathepsin B, making them suitable for enzyme-cleavable linkers in ADCs.[][] The choice between them may depend on factors like cleavage kinetics, linker stability, and synthetic accessibility. Both are designed to ensure the ADC remains stable in circulation and releases its payload primarily within the target tumor cells.
Troubleshooting Guides
Issue 1: High Levels of Aggregation Observed by SEC-HPLC
Symptoms:
-
Appearance of high molecular weight (HMW) species as pre-peaks in the Size Exclusion Chromatography (SEC) chromatogram.
-
Visible precipitation or cloudiness of the ADC solution.
-
Inconsistent results in cell-based potency assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Drug-to-Antibody Ratio (DAR) | A higher DAR increases the overall hydrophobicity of the ADC, promoting aggregation.[11] Consider optimizing the conjugation reaction to target a lower average DAR (typically 2-4). |
| Hydrophobicity of the Linker-Payload | The Cbz-Phe and PAB moieties contribute to hydrophobicity.[10] To mitigate this, consider introducing hydrophilic spacers like PEG into the linker design.[12][16] |
| Suboptimal Formulation | The buffer composition (pH, ionic strength) and presence of excipients can significantly impact ADC stability. Perform formulation screening to identify conditions that minimize aggregation. |
| Improper Storage and Handling | Freeze-thaw cycles and mechanical stress can induce aggregation. Store the ADC at recommended temperatures and handle samples with care. |
Issue 2: Incomplete Removal of Alloc Protecting Group Detected by LC-MS
Symptoms:
-
Mass spectrometry analysis of the ADC or linker-payload shows a mass addition of 86 Da, corresponding to the Alloc group.
-
Heterogeneity in the ADC peaks observed during chromatographic analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Palladium Catalyst | The palladium catalyst, often Pd(PPh₃)₄, used for Alloc deprotection may be old or inactive.[8] Use a fresh batch of the catalyst for the deprotection step. |
| Suboptimal Deprotection Conditions | The reaction time, temperature, or scavenger used (e.g., phenylsilane) may not be optimal.[9][14] Increase the reaction time and/or the equivalents of the scavenger. Microwave heating can also expedite the reaction.[14] |
| Steric Hindrance | The Alloc group may be in a sterically hindered position, making it less accessible to the catalyst. Consider alternative deprotection strategies or longer reaction times. |
| Palladium Contamination Concerns | If residual palladium is a concern for the final product, consider a metal-free deprotection method using iodine and water.[8] |
Issue 3: Unexpected Fragments Observed in Mass Spectrometry
Symptoms:
-
LC-MS analysis reveals peaks with masses that do not correspond to the intact ADC, the antibody, or the fully assembled linker-payload.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| In-source Fragmentation | The energy settings of the mass spectrometer may be too high, causing the ADC to fragment in the source. Optimize the MS parameters, particularly the cone voltage, to achieve softer ionization. |
| Linker Instability | The linker may be unstable under the analytical conditions (e.g., pH of the mobile phase). Evaluate linker stability under different pH and temperature conditions. The Cbz group can be sensitive to harsh acidic conditions.[5] |
| Premature Cleavage of Phe-Lys | If the sample is contaminated with proteases, the Phe-Lys linker may be cleaved prematurely. Ensure proper sample handling and use protease inhibitors if necessary. |
| Fragmentation of Protecting Groups | The Cbz group can fragment to produce characteristic ions. Understanding these fragmentation patterns is key to identifying the source of the unexpected peaks. |
Quantitative Data Summary
Table 1: Expected Mass Shifts for Common Modifications
| Modification/Fragment | Mass Shift (Da) | Common Cause |
| Residual Alloc Group | +86 | Incomplete deprotection[8] |
| Loss of Cbz Group | -134 | Fragmentation |
| Loss of Phenylalanine | -147 | Fragmentation |
| Loss of Lysine | -128 | Fragmentation |
| Cleavage at Phe-Lys | Varies | Enzymatic cleavage |
Table 2: Key Fragment Ions for Linker Components in MS/MS
| Linker Component | Expected Fragment Ions (m/z) | Interpretation |
| Cbz-Phe | 299.13 ([M+H]⁺), 165.09 (Phe), 135.04 (Cbz) | Fragmentation of the protected amino acid |
| (Alloc)Lys | 215.13 ([M+H]⁺), 129.10 (Lys), 86.04 (Alloc) | Fragmentation of the protected amino acid |
| PAB | 108.06 | Self-immolative spacer fragment |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase of 100 mM sodium phosphate, 150 mM NaCl, pH 6.8 at a flow rate of 0.5 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 10-20 µL of the prepared sample onto the column.
-
Detection: Monitor the eluent at 280 nm using a UV detector.
-
Data Analysis: Integrate the peak areas for the monomer, high molecular weight (HMW) species, and low molecular weight (LMW) fragments. Calculate the percentage of each species to determine the extent of aggregation.
Protocol 2: Analysis of ADC Heterogeneity by LC-MS
-
Sample Preparation: For intact mass analysis, dilute the ADC to 0.1 mg/mL in a suitable buffer. For analysis of the linker-payload, the sample may require further processing, such as enzymatic digestion of the antibody.
-
Chromatography: Use a reverse-phase column (e.g., C4) with a gradient of acetonitrile (B52724) in water, both containing 0.1% formic acid.
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to acquire data over a m/z range of 800-4000.
-
Optimize source parameters (e.g., capillary voltage, cone voltage) to minimize in-source fragmentation.
-
-
Data Analysis: Deconvolute the resulting mass spectra to determine the masses of the different ADC species and calculate the average DAR.
Visualizations
Caption: Experimental workflow for ADC characterization.
Caption: Intracellular linker cleavage pathway.
Caption: Logical troubleshooting workflow for analytical issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mesalabs.com [mesalabs.com]
- 3. This compound | CAS#:159857-90-6 | Chemsrc [chemsrc.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation | NSF Public Access Repository [par.nsf.gov]
- 11. mdpi.com [mdpi.com]
- 12. Branched pegylated linker-auristatin to control hydrophobicity for the production of homogeneous minibody-drug conjugate against HER2-positive breast cancer - Université Clermont Auvergne [uca.fr]
- 14. biotage.com [biotage.com]
- 15. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Cleavable Linkers in Antibody-Drug Conjugates: Cbz-Phe-(Alloc)Lys-PAB-PNP and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and safety profile. Among the diverse array of linker technologies, cleavable linkers, designed to release the payload under specific physiological conditions, are predominant. This guide provides an objective comparison of the Cbz-Phe-(Alloc)Lys-PAB-PNP linker with other major classes of cleavable linkers: cathepsin-cleavable dipeptides (e.g., Val-Cit), pH-sensitive hydrazones, and glutathione-sensitive disulfides.
Introduction to Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and to undergo specific cleavage to release the cytotoxic payload within the tumor microenvironment or inside cancer cells. This targeted release mechanism aims to maximize on-target efficacy while minimizing systemic toxicity. The choice of a cleavable linker is a pivotal decision in ADC design, directly influencing its pharmacokinetic properties and therapeutic window.
This compound: A Cathepsin-Cleavable Dipeptide Linker
The this compound linker belongs to the family of enzyme-cleavable dipeptide linkers. Its core structure consists of a Phenylalanine-Lysine (Phe-Lys) dipeptide sequence that is recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells. The para-aminobenzyl carbamate (B1207046) (PABC) acts as a self-immolative spacer, ensuring the efficient release of an unmodified payload following enzymatic cleavage. The Alloc (allyloxycarbonyl) group is a protecting group for the lysine (B10760008) side chain, and the PNP (p-nitrophenyl) group is a leaving group used during the synthesis and conjugation process. For the purpose of this comparison, we will focus on the performance of the core Phe-Lys cleavage motif.
Comparative Performance Data
The following tables summarize key quantitative data for different cleavable linkers based on published experimental findings. It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
| Table 1: Plasma Stability of Cleavable Linkers | |||
| Linker Type | Linker Example | Plasma Source | Half-life (t½) |
| Enzyme-Cleavable | Phe-Lys-PABC | Human | ~30 days |
| Val-Cit-PABC | Human | ~230 days | |
| Phe-Lys-PABC | Mouse | ~12.5 hours | |
| Val-Cit-PABC | Mouse | ~80 hours | |
| pH-Sensitive | Hydrazone | Human/Mouse | ~2 days |
| Glutathione-Sensitive | Disulfide (SPDB) | In circulation | ~9 days (deconjugation) |
| Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers | |||
| Linker Type | Payload | Cell Line | IC50 (ng/mL) |
| Enzyme-Cleavable (Phe-Lys/Val-Cit) | MMAE | HER2+ (e.g., SK-BR-3, BT-474) | 13 - 50 |
| MMAE | HER2- (e.g., MCF-7) | >1000 | |
| pH-Sensitive (Hydrazone) | Isoniazid analogues | PC3 (prostate cancer) | 10,280 - 214,000 (nM) |
| DLD-1 (colon cancer) | 13,490 - 144,300 (nM) | ||
| Glutathione-Sensitive (Disulfide) | MMAE | HER2+ (BT-474) | Low nanomolar range |
| Table 3: Bystander Effect Potential of Cleavable Linkers | ||
| Linker Type | Payload Permeability | Bystander Killing |
| Enzyme-Cleavable (Phe-Lys/Val-Cit) | High (e.g., MMAE) | Yes |
| pH-Sensitive (Hydrazone) | Variable | Yes (if payload is permeable) |
| Glutathione-Sensitive (Disulfide) | Variable | Yes (if payload is permeable) |
Mechanisms of Action and Experimental Workflows
Enzyme-Cleavable Linkers (e.g., this compound)
These linkers are cleaved by proteases, primarily cathepsins, that are abundant in the lysosomes of tumor cells. The Phe-Lys dipeptide sequence is a substrate for Cathepsin B.
Mechanism of Cleavage:
pH-Sensitive Linkers (e.g., Hydrazones)
Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) and to hydrolyze in the acidic environment of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).
Mechanism of Cleavage:
Glutathione-Sensitive Linkers (e.g., Disulfides)
These linkers exploit the significantly higher concentration of glutathione (B108866) (GSH) in the intracellular environment (1-10 mM) compared to the bloodstream (~5 µM) to trigger payload release.
Mechanism of Cleavage:
Detailed Experimental Protocols
Robust and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC linkers. Below are outlines for key in vitro assays.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma (human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, quench the reaction and process the plasma sample to separate the ADC from plasma proteins, often using affinity capture (e.g., Protein A/G beads).
-
Analysis:
-
Intact ADC: Analyze the captured ADC using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine the Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates payload loss.
-
Released Payload: Quantify the amount of free payload in the plasma supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to calculate the ADC's half-life in plasma.
Lysosomal Stability/Cleavage Assay
Objective: To evaluate the rate of linker cleavage and payload release in a simulated lysosomal environment.
Methodology:
-
Preparation: Prepare a reaction mixture containing the ADC, isolated lysosomes (e.g., from rat liver) or purified cathepsin B, and an appropriate assay buffer (e.g., pH 5.0).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Reaction Quenching: Stop the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation).
-
Analysis: Quantify the amount of released payload at each time point using HPLC or LC-MS/MS.
-
Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.
In Vitro Cytotoxicity Assay (e.g., MTT/XTT Assay)
Objective: To determine the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC, a non-binding control ADC, the free payload, and an unconjugated antibody.
-
Incubation: Incubate the cells for a period appropriate for the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT or XTT) to each well and incubate to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot dose-response curves to determine the IC50 values.
Bystander Effect Assay
Objective: To assess the ability of the released payload from the ADC to kill neighboring antigen-negative cells.
Methodology:
-
Co-culture Seeding: Seed a co-culture of antigen-positive and fluorescently labeled (e.g., GFP-expressing) antigen-negative cells in a 96-well plate.
-
Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the cells for 72-120 hours.
-
Analysis: Measure the fluorescence of the antigen-negative cells to determine their viability. Alternatively, use imaging-based methods to count the number of viable fluorescent cells.
-
Data Analysis: A significant decrease in the viability of the antigen-negative cells in the co-culture compared to a monoculture of antigen-negative cells treated with the ADC indicates a bystander effect.
Conclusion
The selection of a cleavable linker is a multifaceted decision that requires careful consideration of the target antigen, the tumor microenvironment, and the physicochemical properties of the payload.
-
This compound and other Phe-Lys based linkers offer rapid cleavage by cathepsin B, which can be advantageous for efficient payload release. However, this may come at the cost of lower plasma stability compared to Val-Cit linkers, particularly in murine models.
-
Val-Cit linkers represent a well-validated and highly stable option in human plasma, though their cleavage kinetics by isolated cathepsin B are slower than Phe-Lys.
-
pH-sensitive hydrazone linkers offer a distinct mechanism of action but have historically raised concerns about their stability in circulation. Newer generations of these linkers have shown improved stability profiles.
-
Glutathione-sensitive disulfide linkers provide another orthogonal cleavage strategy, with stability that can be tuned by modulating the steric hindrance around the disulfide bond.
Ultimately, the optimal linker for a given ADC must be determined empirically through rigorous preclinical evaluation using the standardized assays outlined in this guide. This data-driven approach will enable the rational design of ADCs with an optimized therapeutic window for the successful treatment of cancer.
A Comparative Guide to Cathepsin B-Cleavable Linkers: Val-Cit vs. Phe-Lys in ADC Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Antibody-Drug Conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic success. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the payload within the target tumor cell. Among the most successful strategies are enzyme-cleavable linkers, particularly those incorporating dipeptide sequences recognized by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.
This guide provides a detailed comparison of two prominent Cathepsin B-cleavable linker systems, represented by the core dipeptide sequences: Valine-Citrulline (Val-Cit) and Phenylalanine-Lysine (Phe-Lys) . The comparison focuses on the widely used p-aminobenzyloxycarbonyl (PABC) self-immolative spacer technology. We will examine their mechanisms of action, comparative performance data, and the experimental protocols essential for their evaluation.
The two molecules under comparison are:
-
MC-Val-Cit-PABC-PNP : A well-established linker system used in several clinically approved ADCs. It features a Maleimidocaproyl (MC) group for antibody conjugation, the Val-Cit dipeptide, a PABC self-immolative spacer, and a p-nitrophenyl (PNP) group for payload attachment.
-
Cbz-Phe-(Alloc)Lys-PAB-PNP : A linker system utilizing the Phe-Lys dipeptide. It includes a Carboxybenzyl (Cbz) protecting group, an Allyloxycarbonyl (Alloc) protecting group on the lysine (B10760008) side chain, a p-aminobenzyl (PAB) spacer (functionally equivalent to PABC), and a PNP group.
Mechanism of Action: A Two-Step Release
Both Val-Cit and Phe-Lys-based linkers operate on a similar principle. Following the ADC's binding to a target antigen and internalization into a cancer cell, it is trafficked to the lysosome. The acidic environment and high concentration of proteases, such as Cathepsin B, facilitate the payload release through a two-step mechanism.
-
Enzymatic Cleavage : Cathepsin B recognizes and hydrolyzes the amide bond at the C-terminus of the dipeptide sequence (between Citrulline and PABC, or Lysine and PAB).[1][2]
-
Self-Immolation : This initial cleavage is the trigger for a rapid, spontaneous 1,6-elimination reaction of the PABC/PAB spacer.[2] This electronic cascade results in the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an aromatic remnant.[2]
The following diagram illustrates this general mechanism.
Comparative Performance Data
Direct, head-to-head experimental data for the two exact proprietary molecules, this compound and MC-Val-Cit-PABC-PNP, is not widely available in public literature. However, extensive research on their core dipeptide technologies provides valuable insights into their relative performance. The Val-Cit linker is considered the industry benchmark, used in FDA-approved ADCs like ADCETRIS® and POLIVY®.[][4]
Enzymatic Cleavage Kinetics
The efficiency of payload release is dictated by the kinetics of Cathepsin B cleavage. While Phe-Lys is cleaved significantly faster by isolated Cathepsin B, studies in lysosomal extracts show comparable cleavage rates to Val-Cit, suggesting the involvement of other proteases in the complex lysosomal environment.[5] The Val-Cit linker has been shown to be susceptible to cleavage by other lysosomal proteases like Cathepsin L, S, and F, which can be advantageous in preventing resistance if Cathepsin B expression is lost.[2]
Table 1: Illustrative Kinetic Parameters for Cathepsin B Cleavage (Note: The following values are based on illustrative data from technical guides and should be confirmed by direct experimental testing. They serve to demonstrate the relative catalytic efficiencies.)
| Dipeptide Linker | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
| Data presented is illustrative and sourced from a technical application note.[6] |
Plasma Stability
High plasma stability is crucial to minimize off-target toxicity. Comparative studies have shown that the Val-Cit linker possesses superior stability in both human and mouse plasma compared to the Phe-Lys linker. This enhanced stability is a key reason for its widespread adoption in clinical ADCs.[5] It is also important to note that Val-Cit linkers can be susceptible to premature cleavage by mouse-specific carboxylesterase Ces1C, a critical consideration for preclinical evaluation in rodent models.[2]
Table 2: Comparative Plasma Stability of Dipeptide Linkers
| Dipeptide Linker | Matrix | Half-life (t½) | Reference |
| Val-Cit-PABC | Human Plasma | ~230 days | [5] |
| Phe-Lys-PABC | Human Plasma | ~30 days | [5] |
| Val-Cit-PABC | Mouse Plasma | ~80 hours | [5] |
| Phe-Lys-PABC | Mouse Plasma | ~12.5 hours | [5] |
Summary of Comparison
| Feature | MC-Val-Cit-PABC-PNP | This compound |
| Dipeptide Sequence | Valine-Citrulline | Phenylalanine-Lysine |
| Clinical Precedent | High (used in multiple FDA-approved ADCs)[] | Lower (used in preclinical/research settings)[] |
| Cleavage Enzyme(s) | Cathepsin B, L, S, F[2] | Primarily Cathepsin B[5] |
| Cleavage Rate | Considered the benchmark for efficient cleavage[] | ~30-fold faster by isolated Cathepsin B, but similar in lysosomal extracts[5] |
| Human Plasma Stability | Excellent (t½ ≈ 230 days)[5] | Good (t½ ≈ 30 days)[5] |
| Mouse Plasma Stability | Moderate (t½ ≈ 80 hours), susceptible to Ces1C[2][5] | Lower (t½ ≈ 12.5 hours)[5] |
| Key Advantage | Well-balanced profile of stability and efficient cleavage, extensive clinical validation. | Potentially very rapid cleavage under specific enzymatic conditions. |
Experimental Protocols
Accurate and reproducible evaluation of linker performance is essential. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This protocol quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
Objective: To determine the kinetic parameters (Km, Vmax) of linker cleavage.
Materials:
-
ADC with a protease-cleavable linker (e.g., Val-Cit or Phe-Lys).
-
Recombinant human Cathepsin B.
-
Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5.[7]
-
Quenching Solution: 10% Trifluoroacetic acid (TFA) in acetonitrile.[7]
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column.
Workflow Diagram:
Procedure:
-
Enzyme Activation: Pre-incubate recombinant Cathepsin B in the assay buffer containing DTT for 15 minutes at 37°C.[7]
-
Reaction Setup: In a microcentrifuge tube, prepare the ADC substrate at various concentrations in the assay buffer.
-
Initiation: Initiate the reaction by adding the activated Cathepsin B to the substrate solution. A typical final concentration might be 1 µM ADC and 20 nM Cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[7]
-
Quenching: Immediately stop the reaction by adding an equal volume of quenching solution to the aliquot.[7]
-
Analysis: Analyze the quenched samples by reverse-phase HPLC. Monitor the decrease in the peak area corresponding to the intact ADC and the increase in the peak area of the released payload.
-
Data Analysis: Plot the concentration of the released payload versus time. The initial reaction rate (V₀) is determined from the linear portion of the curve. Repeat for all substrate concentrations and determine Km and Vmax from a Michaelis-Menten plot.
Protocol 2: In Vitro Plasma Stability Assay (LC-MS-Based)
This protocol assesses the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.
Objective: To determine the half-life of an ADC in plasma from relevant species.
Materials:
-
Test ADC.
-
Plasma (e.g., human, mouse, rat).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
37°C incubator.
-
Protein A or G affinity chromatography beads.
-
LC-MS system for intact mass analysis.
Procedure:
-
Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species. Prepare a control sample in PBS. Incubate all samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 24, 48, 72, 96, 144 hours), collect aliquots and immediately freeze them at -80°C until analysis.
-
ADC Capture: Thaw the samples and isolate the ADC from the plasma using Protein A or G affinity beads.
-
Washing & Elution: Wash the beads to remove non-specifically bound plasma proteins, then elute the ADC.
-
Analysis: Analyze the eluted ADC using an LC-MS method capable of resolving different drug-loaded species (e.g., HIC-MS or reverse-phase under denaturing conditions).
-
Data Analysis: Determine the average DAR at each time point by calculating the weighted average of the different DAR species observed in the mass spectrum. A decrease in the average DAR over time indicates linker instability and payload loss. Calculate the half-life from the rate of DAR decay.
Conclusion
Both Val-Cit and Phe-Lys dipeptides are effective Cathepsin B-cleavable sequences for ADC linkers. The MC-Val-Cit-PABC-PNP system represents a clinically validated, well-balanced technology, offering excellent plasma stability and efficient, multi-protease-mediated payload release. Its proven track record makes it a reliable choice for ADC development. The This compound system, while demonstrating potentially faster cleavage by isolated Cathepsin B, exhibits lower plasma stability. This may be advantageous for specific applications requiring very rapid payload release, but it necessitates careful evaluation of the therapeutic window to manage potential off-target toxicity. The choice between these linker technologies should be guided by the specific therapeutic application, the nature of the payload, the target antigen biology, and rigorous preclinical evaluation using the protocols outlined in this guide.
References
A Comparative Guide to the Lysosomal Validation of the Cbz-Phe-(Alloc)Lys-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linkers for antibody-drug conjugates (ADCs) is a critical factor influencing their therapeutic index. Among the various classes of cleavable linkers, those susceptible to lysosomal proteases offer a robust mechanism for targeted payload release within cancer cells. This guide provides an objective comparison and validation framework for the Cbz-Phe-(Alloc)Lys-PAB-PNP linker, a model system for cathepsin B-mediated cleavage, against other dipeptide linker technologies.
Mechanism of Action: Enzymatic Cleavage and Self-Immolation
The this compound linker is a multi-component system designed for controlled payload release. Its mechanism relies on a two-stage process initiated within the acidic and enzyme-rich environment of the lysosome.
-
Enzymatic Cleavage: The core of the linker is the Phenylalanine-Lysine (Phe-Lys) dipeptide. This sequence is a known substrate for cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells.[1][2] Cathepsin B recognizes and cleaves the peptide bond at the C-terminus of the Lysine (B10760008) residue. The N-terminal Carbobenzyloxy (Cbz) group is a common protecting group in peptide chemistry, while the Allyloxycarbonyl (Alloc) group on the lysine side-chain is an orthogonal protecting group, likely incorporated to modulate physicochemical properties or as a synthetic handle. In this context, the p-nitrophenyl (PNP) group serves as a leaving group, whose release can be monitored spectrophotometrically in research settings to quantify cleavage kinetics.
-
Self-Immolation: Cleavage of the dipeptide unmasks the aniline (B41778) nitrogen of the p-aminobenzyl carbamate (B1207046) (PAB) spacer.[3][4] This triggers a spontaneous, irreversible 1,6-elimination electronic cascade. The PAB spacer then fragments, releasing carbon dioxide and a reactive quinone methide intermediate, which in turn liberates the attached payload in its unmodified, active form.[3][4] This self-immolative feature is crucial as it ensures that the payload is released without any residual linker fragments that might impair its efficacy.[5]
Below is a diagram illustrating the sequential cleavage and self-immolation cascade.
Comparative Performance Data
The efficacy of a cleavable linker is determined by its stability in systemic circulation and its rate of cleavage within the target cell. The Phe-Lys dipeptide has been evaluated against the clinically successful Valine-Citrulline (Val-Cit) linker.
Enzymatic Cleavage Rate
The rate of cleavage by cathepsin B is a primary indicator of the linker's efficiency. Studies have shown that the Phe-Lys sequence is a highly efficient substrate for this enzyme.
| Linker Sequence | Enzyme | Relative Cleavage Rate | Reference |
| Phe-Lys | Cathepsin B | ~30x faster than Val-Cit | [6] |
| Val-Cit | Cathepsin B | Baseline | [6] |
| Val-Ala | Cathepsin B | ~50% of Val-Cit rate | [6] |
Note: Data is derived from studies on core dipeptide sequences. The Cbz and Alloc modifications on the target linker may influence the precise cleavage kinetics.
Plasma Stability
High plasma stability is essential to prevent premature payload release and associated off-target toxicity. Peptide linkers generally exhibit good stability in human plasma.[1]
| Linker Sequence | Plasma Source | Stability Metric (Half-life) | Reference |
| Phe-Lys-PABC | Human | 30 days | [7] |
| Val-Cit-PABC | Human | Not Specified, but high | [7] |
| Phe-Lys-PABC | Mouse | 12.5 hours | |
| Val-Cit-PABC | Mouse | 80 hours | [7] |
Note: The reduced stability of peptide linkers in rodent plasma is often attributed to the activity of carboxylesterase 1C (Ces1C), a factor to consider in the design of preclinical studies.[7][8]
Experimental Protocols
Validating the cleavage of the this compound linker involves a series of in vitro assays to quantify its susceptibility to enzymatic cleavage in a simulated lysosomal environment.
Cathepsin B Enzymatic Assay
This assay quantifies the cleavage kinetics of the linker using purified cathepsin B.
Materials:
-
This compound substrate
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5
-
96-well microplate (black, flat-bottom for fluorescence or clear for absorbance)
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of the this compound linker in DMSO. Create a serial dilution in Assay Buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) for kinetic analysis.
-
Enzyme Activation: Reconstitute and activate Cathepsin B according to the manufacturer's instructions, typically involving incubation in an activation buffer at 37°C. Dilute the activated enzyme to the desired working concentration in Assay Buffer.
-
Assay Setup: To each well of the microplate, add 50 µL of the diluted substrate solution.
-
Reaction Initiation: Add 50 µL of the activated Cathepsin B solution to each well to start the reaction. For a negative control, add 50 µL of Assay Buffer without the enzyme.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Monitor the increase in absorbance at 405 nm (due to the release of p-nitrophenol) at regular intervals for 30-60 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
Lysosomal Lysate Cleavage Assay
This assay validates linker cleavage in a more biologically relevant environment using lysates from cancer cells.
Materials:
-
Cancer cell line (e.g., SKBR3, BT-474)
-
Lysate Buffer: Assay Buffer (from Protocol 1) containing a protease inhibitor cocktail (without cysteine protease inhibitors).
-
This compound substrate
-
BCA Protein Assay Kit
Procedure:
-
Lysate Preparation: Culture cancer cells to ~80% confluency. Harvest the cells and wash with cold PBS. Resuspend the cell pellet in ice-cold Lysate Buffer and lyse the cells by sonication or freeze-thaw cycles.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
Assay Setup: Dilute the lysate to a final concentration of ~1 mg/mL in Assay Buffer. In a 96-well plate, add a fixed amount of the this compound substrate to wells.
-
Reaction Initiation: Add the prepared cell lysate to the wells. As a control, use lysate that has been pre-incubated with a cathepsin B inhibitor (e.g., CA-074).
-
Measurement & Analysis: Incubate the plate at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction and measure the release of p-nitrophenol by absorbance at 405 nm. Alternatively, samples can be analyzed by LC-MS to identify the cleavage products. Plot the amount of released PNP over time to determine the cleavage rate.
The workflow for these validation assays is depicted below.
Conclusion
The this compound linker serves as an effective model for studying cathepsin B-mediated drug release. The underlying Phe-Lys dipeptide demonstrates superior cleavage efficiency by cathepsin B compared to the widely used Val-Cit linker, a characteristic that could translate to more rapid payload release within target cells. While its stability in human plasma is high, its susceptibility to rodent carboxylesterases warrants consideration during preclinical evaluation. The provided protocols offer a robust framework for researchers to validate the cleavage kinetics and lysosomal processing of this and other peptide-based linkers, enabling data-driven decisions in the design of next-generation antibody-drug conjugates.
References
- 1. adcreview.com [adcreview.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Linkers in the In Vivo Efficacy of Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the ADC's stability in circulation, its payload release mechanism, and ultimately, its in vivo efficacy and tolerability. This guide provides an objective comparison of ADCs with different linkers, supported by experimental data, detailed methodologies, and visual representations of key concepts.
The stability of an ADC is a delicate balance. Premature cleavage of the linker in the bloodstream can lead to systemic toxicity and a diminished therapeutic window, while an overly stable linker may hinder the efficient release of the payload within the target tumor cells.[1][2] The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully considered in the context of the specific cancer target and payload.[][4][5]
In Vivo Efficacy: A Tale of Two Linker Types
The in vivo performance of an ADC is the ultimate measure of its therapeutic potential. Preclinical studies in animal models provide crucial insights into how different linker technologies translate into anti-tumor activity and safety.
Cleavable Linkers: Tuned for the Tumor Microenvironment
Cleavable linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as low pH, high glutathione (B108866) concentrations, or the presence of specific enzymes like cathepsins.[1][4] This conditional release mechanism aims to maximize payload delivery to the tumor while minimizing off-target effects.
One study highlighted the development of a "tandem-cleavage" linker strategy to address the limitation of standard peptide-cleavable linkers, which can be sensitive to extracellular enzymes, leading to off-target toxicities like myelosuppression.[6] This novel approach incorporates a sterically encumbering glucuronide moiety that protects the dipeptide linker from degradation in circulation. Upon internalization into the lysosome, the glucuronide is removed, exposing the dipeptide for cleavage and subsequent payload release.[6] In a non-Hodgkin lymphoma xenograft model (Jeko-1), ADCs with this tandem-cleavage linker demonstrated superior efficacy compared to those with a standard monocleavage linker.[6]
The valine-citrulline (vc) peptide linker is a widely used enzyme-sensitive linker, readily cleaved by cathepsin B in the lysosome.[4][7] However, its stability can be species-dependent, with some studies showing susceptibility to cleavage by carboxylesterases in rodents, potentially leading to a shorter half-life in preclinical models compared to humans.[8][9]
Non-Cleavable Linkers: Relying on Antibody Degradation
Non-cleavable linkers, as their name suggests, remain intact. The release of the payload is dependent on the complete degradation of the antibody backbone within the lysosome of the target cell.[5][10] This mechanism generally results in greater plasma stability and a reduced risk of off-target toxicity, potentially offering a wider therapeutic window.[7][10]
Ado-trastuzumab emtansine (T-DM1, Kadcyla®) is a successful example of an ADC utilizing a non-cleavable thioether linker (SMCC).[10] The stability of this linker in the bloodstream is a key contributor to its clinical success.
However, the efficacy of ADCs with non-cleavable linkers is highly dependent on the biology of the target cells and may be less effective in tumors with lower antigen expression.[11] Furthermore, the "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, is generally more pronounced with cleavable linkers, as the released payload can diffuse out of the target cell.[4][5]
Quantitative Comparison of In Vivo Efficacy
The following tables summarize key in vivo efficacy data from comparative studies of ADCs with different linkers.
| ADC Target | Linker Type | Payload | Animal Model | Key Efficacy Finding | Reference |
| CD79b | Tandem-Cleavage (P1' modified) | MMAE | Jeko-1 Xenograft (Mouse) | Superior tumor growth inhibition compared to monocleavage linker. | [6] |
| CD79b | Monocleavage (Control) | MMAE | Jeko-1 Xenograft (Mouse) | Little effect on tumor growth at the tested dose. | [6] |
| HER2 | Valine-Glucoserine (stabilized maleimide) | Auristatin | NCI-N87 Gastric Carcinoma Xenograft (Mouse) | Improved in vivo efficacy and tolerability. | [12] |
| FR-α | Cleavable (SPP) | DM1 | Tumor Cell Lines with varying antigen expression | Higher efficacy across both high- and low-expressing tumor cell lines compared to non-cleavable linkers. | [11] |
| FR-α | Non-cleavable (MCC) | DM1 | Tumor Cell Lines with varying antigen expression | Efficacy decreased in tumors with lower antigen expression. | [11] |
Experimental Protocols
Accurate assessment of in vivo linker stability and ADC efficacy relies on robust experimental methodologies.
In Vivo Efficacy Studies in Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously implanted with human tumor cells (e.g., NCI-N87, Jeko-1).[6][12]
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., three times a week) using calipers.[12]
-
Dosing: Once tumors reach a predetermined average volume (e.g., 150-200 mm³), mice receive a single intravenous (IV) bolus dose of the ADC, vehicle control, or unconjugated antibody.[6][12] Doses are often calculated based on equimolar payload concentrations to ensure a fair comparison between different ADCs.[12]
-
Endpoint Analysis: Tumor growth is monitored over time. Efficacy is determined by comparing the tumor growth inhibition in the ADC-treated groups to the control groups. Survival analysis (Kaplan-Meier plots) can also be performed.[12]
Assessment of In Vivo Linker Stability
ELISA-Based Quantification of Intact ADC: [1][13]
-
Sample Collection: Blood samples are collected from ADC-treated animals (e.g., rats, mice) at various time points post-injection. Plasma is then isolated.[1][6]
-
Plate Coating: A 96-well microtiter plate is coated with an antigen specific to the ADC's monoclonal antibody.
-
Sample Incubation: Plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the payload is added. The amount of intact ADC is then quantified by measuring the enzymatic reaction (e.g., colorimetric or chemiluminescent signal).
-
Data Analysis: The concentration of the intact ADC in the plasma over time is determined, providing a measure of its in vivo stability.[6]
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) help to illustrate the complex processes involved in ADC function and experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. pubs.acs.org [pubs.acs.org]
- 7. adcreview.com [adcreview.com]
- 8. benchchem.com [benchchem.com]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Plasma Proteome: A Comparative Guide to ADC Linker Stability
For researchers, scientists, and drug development professionals at the forefront of creating next-generation antibody-drug conjugates (ADCs), the linker is a critical determinant of therapeutic success. Its ability to remain intact in systemic circulation and selectively release its potent payload at the tumor site is paramount. This guide provides an objective comparison of the stability of the Cbz-Phe-(Alloc)Lys-PAB-PNP linker and its alternatives in human plasma, supported by available experimental data and detailed methodologies.
The ideal ADC linker must strike a delicate balance: robust enough to withstand the enzymatic and chemical challenges of human plasma, yet labile enough to efficiently release the cytotoxic drug upon internalization into target cancer cells. Premature drug release can lead to off-target toxicity and a diminished therapeutic window, undermining the precision of these targeted therapies. This guide will delve into the stability profiles of various cleavable linkers, with a focus on peptide-based systems and their alternatives.
Comparative Plasma Stability of Cleavable ADC Linkers
The stability of an ADC linker in plasma is typically quantified by its half-life (t½), the time it takes for half of the conjugated payload to be released. The following table summarizes available quantitative data for different classes of cleavable linkers in human plasma. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific antibody, payload, and analytical methods used.
| Linker Type | Specific Linker Example | Plasma Source | Stability Metric | Value | Reference |
| Peptide | Phe-Lys-PABC | Human | Half-life (t½) | 30 days | [1] |
| Peptide | Val-Cit-PABC | Human | Half-life (t½) | ~230 days | [1] |
| Hydrazone | Phenylketone-derived | Human | Half-life (t½) | ~2 days | [1] |
| Disulfide | SPDB | Human | Half-life (t½) | ~9 days | [2] |
| β-Glucuronide | Glucuronide-MMAF | Rat | Half-life (t½) | 81 days | [3] |
The this compound linker belongs to the class of peptide linkers, which are designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, that are overexpressed in many tumor cells. The core dipeptide, Phenylalanine-Lysine (Phe-Lys), is a known substrate for Cathepsin B. The p-aminobenzyl carbamate (B1207046) (PABC) acts as a self-immolative spacer, ensuring the traceless release of the payload upon cleavage of the peptide bond.
In-Depth Look at Cleavable Linker Technologies
Peptide Linkers: The Enzymatic Trigger
Peptide linkers, such as Val-Cit and Phe-Lys, are the most widely used cleavable linkers in clinically approved ADCs.[] Their mechanism of action relies on the high activity of lysosomal proteases like Cathepsin B within tumor cells compared to the circulating plasma.[] This differential enzymatic activity allows for selective payload release at the target site. The Phe-Lys dipeptide has been shown to be an efficient substrate for Cathepsin B, leading to rapid drug release upon internalization.[5]
Hydrazone Linkers: The pH-Sensitive Switch
Hydrazone linkers are designed to be stable at the physiological pH of blood (~7.4) and to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[1] This pH-dependent cleavage was a feature of the first-generation ADC, gemtuzumab ozogamicin. However, concerns about their stability in circulation have been raised, with some studies showing hydrolysis can occur in plasma, leading to premature drug release.[1]
Disulfide Linkers: The Redox Potential
Disulfide linkers exploit the higher concentration of reducing agents, such as glutathione, inside cells compared to the extracellular environment.[2] This redox potential difference allows for the selective cleavage of the disulfide bond and subsequent payload release within the target cell. The stability of disulfide linkers can be tuned by introducing steric hindrance around the disulfide bond.[2]
β-Glucuronide Linkers: A Sweet Release
β-glucuronide linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is overexpressed in some tumor types.[6] These linkers are generally highly stable in plasma and their hydrophilic nature can help to reduce the aggregation of ADCs carrying hydrophobic payloads.[3][6]
Visualizing the Mechanism and Workflow
To better understand the processes involved in linker cleavage and stability assessment, the following diagrams are provided.
Caption: Intracellular cleavage of the this compound linker.
Caption: Workflow for assessing ADC linker stability in human plasma.
Experimental Protocols
A generalized protocol for determining the in vitro plasma stability of an ADC is provided below. Specific parameters may need to be optimized based on the ADC and the analytical method used.
Objective: To determine the stability of an ADC in human plasma over time by measuring the amount of intact ADC and/or released payload.
Materials:
-
Test ADC (e.g., containing this compound linker)
-
Control ADC (with a known stable linker, if available)
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
Immunoaffinity capture beads (e.g., Protein A/G) for ADC isolation (optional)
-
LC-MS system
Procedure:
-
Preparation: Thaw human plasma at 37°C. Spike the test ADC into the plasma at a final concentration of 100 µg/mL. Prepare a control sample by spiking the ADC into PBS.
-
Incubation: Incubate the plasma and PBS samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours), collect aliquots (e.g., 50 µL) from each sample.
-
Quenching and Extraction: Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex vigorously and centrifuge at high speed to precipitate plasma proteins.
-
Sample Preparation for Analysis:
-
For Released Payload Quantification: Supernatant can be directly analyzed by LC-MS.
-
For Intact ADC Quantification: Isolate the ADC from the plasma using immunoaffinity capture beads. Elute the ADC and analyze by LC-MS to determine the drug-to-antibody ratio (DAR).[1] A decrease in DAR over time indicates linker cleavage.
-
-
LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the concentration of the released payload or the change in DAR of the intact ADC.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time. Calculate the half-life (t½) of the ADC in plasma.[1]
Conclusion
The stability of the linker is a critical attribute of an antibody-drug conjugate that directly influences its therapeutic index. The this compound linker, based on the highly stable Phe-Lys dipeptide and self-immolative PABC spacer, is expected to exhibit excellent stability in human plasma, comparable to or exceeding that of other cleavable linker technologies. This high stability minimizes the risk of premature payload release and associated off-target toxicity. The choice of linker should always be guided by empirical data from well-controlled plasma stability studies. This guide provides a framework for comparing different linker technologies and a detailed protocol for generating the necessary experimental data to make informed decisions in the development of safe and effective ADCs.
References
A Comparative Guide to ADC Linker Technologies: Focus on a Cathepsin-Cleavable System
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of antibody-drug conjugate (ADC) linker technologies, with a specific focus on the class of cathepsin-cleavable linkers, to which Cbz-Phe-(Alloc)Lys-PAB-PNP belongs. Due to the limited public availability of direct cross-reactivity studies for this compound ADCs, this guide will focus on the principles of its presumed mechanism of action and compare its expected performance characteristics against other common linker strategies. Supporting experimental protocols are provided to facilitate the evaluation of ADC cross-reactivity and performance.
Introduction to ADC Linkers and Cross-Reactivity
The linker is a critical component of an ADC, bridging the monoclonal antibody (mAb) and the cytotoxic payload. Its properties profoundly influence the ADC's stability, efficacy, and safety profile. An ideal linker is stable in systemic circulation to prevent premature payload release and off-target toxicity, yet allows for efficient payload liberation at the tumor site. Cross-reactivity in the context of ADCs can refer to the mAb binding to non-target antigens or the linker-payload complex having unintended interactions, both of which can lead to adverse effects.
This compound is a peptide-based linker designed to be cleaved by proteases. Specifically, the peptide sequence (Phe-Lys) is a substrate for lysosomal proteases like cathepsin B, which are often upregulated in the tumor microenvironment.
Mechanism of Action: Cathepsin-Cleavable Linkers
ADCs equipped with cathepsin-cleavable linkers, such as those based on a Phe-Lys peptide, operate through a targeted release mechanism.
Caption: Mechanism of a Cathepsin-Cleavable ADC.
Comparison of ADC Linker Technologies
The choice of linker technology is a critical decision in ADC design, impacting stability, payload release mechanism, and the potential for a "bystander effect" – the killing of adjacent antigen-negative tumor cells.[1]
| Linker Class | Sub-type | Release Mechanism | Plasma Stability | Bystander Effect Potential | Representative ADCs |
| Cleavable | Protease-Sensitive (e.g., Val-Cit, Phe-Lys) | Cleavage by lysosomal proteases (e.g., Cathepsin B) overexpressed in tumor cells.[2] | Generally high, but can be susceptible to circulating proteases.[3] | High (if payload is membrane-permeable).[4] | Adcetris®, Padcev®, Polivy®[2] |
| pH-Sensitive (Hydrazones) | Hydrolysis in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[1] | Moderate; can be prone to premature hydrolysis at physiological pH.[5] | High (if payload is membrane-permeable).[4] | Mylotarg®, Besponsa®[2] | |
| Glutathione-Sensitive (Disulfides) | Reduction by high intracellular glutathione (B108866) concentrations in tumor cells.[1] | Variable; can be unstable due to interaction with circulating thiols.[5] | High (if payload is membrane-permeable). | Not widely used in approved ADCs | |
| Non-Cleavable | Thioether (e.g., SMCC) | Relies on complete lysosomal degradation of the antibody to release a payload-linker-amino acid complex.[2] | Very High; minimal premature payload release.[6] | Low to none; the released complex is typically charged and not membrane-permeable.[7] | Kadcyla®[6] |
Experimental Protocols for Cross-Reactivity and Performance Evaluation
A comprehensive evaluation of an ADC's performance and potential for off-target effects is crucial. This involves a suite of in vitro and in vivo assays.
Caption: Experimental Workflow for ADC Evaluation.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
Objective: To determine the potency (IC₅₀) of the ADC on antigen-positive target cells and assess off-target toxicity on antigen-negative cells.[4][8]
Methodology:
-
Cell Seeding: Plate both antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-468) cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with these dilutions and incubate for a period corresponding to several cell doubling times (e.g., 72-120 hours).[9]
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals using a solubilization solution (e.g., 10% SDS in 0.01 M HCl).[1]
-
For XTT Assay: Add the XTT reagent mixture (containing an electron coupling agent) and incubate for 2-4 hours.[8]
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[8]
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, cynomolgus monkey).[5]
Methodology:
-
Incubation: Dilute the ADC to a fixed concentration (e.g., 100 µg/mL) in plasma from the desired species. Prepare a control sample in PBS. Incubate all samples at 37°C with gentle agitation.[5]
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours) and immediately freeze them at -80°C to halt degradation.[5]
-
Sample Analysis:
-
To Measure Average Drug-to-Antibody Ratio (DAR): Isolate the ADC from plasma using immunoaffinity capture (e.g., Protein A beads). Analyze the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR. A decrease in DAR over time indicates payload loss.[5][10]
-
To Measure Released Payload: Extract the free payload from the plasma samples (e.g., via protein precipitation followed by solid-phase extraction). Quantify the released payload using LC-MS/MS.
-
-
Analysis: Plot the average DAR or the concentration of released payload over time to determine the stability profile and half-life of the ADC in plasma.
Bystander Killing Assay (Co-culture Method)
Objective: To assess the ability of the ADC to kill neighboring antigen-negative cells after payload release from antigen-positive cells.[7]
Methodology:
-
Cell Seeding: Co-culture antigen-positive and antigen-negative cells in 96-well plates at various ratios (e.g., 90:10, 50:50, 10:90). The antigen-negative cell line can be engineered to express a fluorescent protein (e.g., GFP) for easy identification.[4][11]
-
ADC Treatment: Treat the co-cultures with serial dilutions of the ADC. Include monoculture controls for both cell lines.
-
Incubation: Incubate the plates for 72-144 hours.[11]
-
Viability Assessment:
-
Use a cell imaging system to count the number of viable fluorescent (antigen-negative) and non-fluorescent (antigen-positive) cells.
-
Alternatively, use a viability reagent like CellTiter-Glo to measure the overall ATP content, which reflects the total number of viable cells.[12]
-
-
Analysis: Compare the viability of the antigen-negative cells in the co-culture setting to their viability when cultured alone and treated with the ADC. A significant decrease in the viability of antigen-negative cells only in the presence of antigen-positive cells indicates a bystander effect.[13]
Tissue Cross-Reactivity (TCR) Study
Objective: To identify potential on-target and off-target binding of the ADC in a comprehensive panel of normal human tissues, providing insights into potential toxicities.[14]
Methodology:
-
Tissue Selection: Use a panel of snap-frozen normal human tissues (typically 32 different tissues from at least three unrelated donors) as recommended by regulatory agencies like the FDA.[3][14]
-
ADC Labeling: Label the test ADC with a detection molecule such as biotin (B1667282) for immunohistochemical (IHC) detection.
-
IHC Staining:
-
Cut cryosections from the frozen tissue blocks.
-
Incubate the sections with the biotinylated ADC at an optimal and a high concentration. Use a negative control isotype antibody to distinguish specific from non-specific binding.[3]
-
Use a sensitive detection system (e.g., streptavidin-horseradish peroxidase followed by a chromogen like DAB) to visualize ADC binding.[14]
-
-
Pathological Evaluation: A qualified pathologist examines the stained slides to assess the presence, location (cell type), and intensity of staining in all tissues.
-
Analysis: The binding pattern is analyzed to identify any unexpected binding to non-target tissues (off-target cross-reactivity) or binding to the target antigen in normal tissues, which could predict on-target, off-tumor toxicity.[14]
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. stagebio.com [stagebio.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro cytotoxicity assay [bio-protocol.org]
- 7. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Tissue cross-reactivity studies of CPGJ701 in humans, cynomolgus monkeys and Sprague-Dawley rats and correlation analysis with in vivo toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Cbz-Phe-(Alloc)Lys-PAB-PNP Conjugation Validation
For researchers, scientists, and drug development professionals, the precise and reproducible conjugation of therapeutic payloads to targeting moieties is a cornerstone of modern drug development. The analytical validation of these conjugation methods is paramount to ensure the safety, efficacy, and consistency of the final product. This guide provides a comprehensive comparison of analytical methodologies for validating the conjugation of molecules using the Cbz-Phe-(Alloc)Lys-PAB-PNP linker, a cleavable dipeptide-based system, and contrasts its performance with alternative linker technologies.
The this compound linker is a sophisticated chemical tool designed for the targeted delivery of therapeutic agents. Its core components include a Carboxybenzyl (Cbz)-protected Phenylalanine-Lysine (Phe-Lys) dipeptide, which is susceptible to cleavage by lysosomal enzymes like Cathepsin B.[1] This enzymatic susceptibility allows for the specific release of the payload within the target cell. The linker also incorporates a p-aminobenzyl alcohol (PAB) self-immolative spacer and a p-nitrophenyl (PNP) group, which acts as a good leaving group during the initial conjugation reaction. The Lysine (B10760008) residue is protected with an Alloc (allyloxycarbonyl) group, which can be selectively removed to allow for payload attachment.
The Conjugation and Validation Workflow
The successful implementation of the this compound linker technology hinges on a robust conjugation and validation workflow. This process can be broken down into several key stages, each requiring specific analytical techniques to ensure quality and consistency.
Figure 1: A generalized experimental workflow for the conjugation and subsequent analytical validation of a therapeutic agent using the this compound linker.
Key Analytical Validation Techniques and Protocols
The analytical validation of the conjugated product focuses on several critical quality attributes (CQAs), primarily the drug-to-antibody ratio (DAR), purity, heterogeneity, and stability of the conjugate.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a crucial parameter that directly impacts the efficacy and toxicity of an antibody-drug conjugate (ADC). Two primary high-performance liquid chromatography (HPLC) methods are widely employed for its determination:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This non-denaturing technique separates ADC species based on their hydrophobicity.[2] As more drug-linker molecules are conjugated to the antibody, its hydrophobicity increases, leading to longer retention times on the HIC column.[3] The relative peak areas of the different species (e.g., DAR0, DAR2, DAR4) are used to calculate the average DAR.[4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is often performed under reducing conditions to separate the light and heavy chains of the antibody.[5] The drug-loaded and unloaded chains can then be quantified to determine the average DAR.[6] RP-HPLC can also be used to analyze the intact ADC, particularly for more homogeneous, site-specific conjugates.[7]
Table 1: Comparison of HPLC Methods for DAR Determination
| Feature | Hydrophobic Interaction Chromatography (HIC-HPLC) | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Principle | Separation based on hydrophobicity under non-denaturing conditions.[2] | Separation based on hydrophobicity under denaturing conditions.[5] |
| Sample State | Intact ADC.[3] | Reduced light and heavy chains or intact ADC.[5][7] |
| Advantages | Preserves the native structure of the ADC. Good for monitoring heterogeneity.[2] | High resolution, orthogonal to HIC. Can provide information on drug distribution between chains.[5] |
| Disadvantages | May have lower resolution for complex mixtures. Mobile phases are not always MS-compatible. | Can denature the protein, potentially leading to aggregation or loss of information about the intact conjugate. |
Purity and Heterogeneity Analysis
-
Size Exclusion Chromatography (SEC-HPLC): SEC is used to assess the presence of aggregates, fragments, and the overall purity of the conjugate.[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As with DAR analysis, RP-HPLC can provide detailed information on the heterogeneity of the conjugate population.[8]
Confirmation of Conjugation and Intact Mass Analysis
-
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for confirming the successful conjugation and determining the precise mass of the intact ADC and its subunits.[9] This technique provides unambiguous confirmation of the final product's identity.[10] Middle-down and peptide mapping approaches using MS can further pinpoint the exact sites of conjugation on the antibody.[11][12]
Experimental Protocols
Protocol 1: Alloc Deprotection on Resin-Bound Peptide
This protocol is adapted for the removal of the Alloc protecting group from a lysine residue on a solid support, a common step in the synthesis of the linker-payload moiety.
-
Wash the resin (containing the Alloc-protected peptide) three times with dichloromethane (B109758) (CH2Cl2).
-
Prepare a solution of 0.1 equivalents of tetrakis(triphenylphosphine)palladium(0) in CH2Cl2.
-
Add 20 equivalents of phenylsilane (B129415) to the palladium solution.
-
Add the resulting solution to the resin and agitate for 20 minutes.
-
Repeat the wash and reaction steps (1-4) one more time.
-
Wash the resin thoroughly with CH2Cl2.
-
Confirm deprotection by cleaving a small amount of resin and analyzing by mass spectrometry.[13]
Protocol 2: HIC-HPLC for DAR Determination
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer, pH 7.0).[2]
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7.0, with a small percentage of isopropanol).[14]
-
Gradient: A linear gradient from high to low salt concentration to elute the ADC species in order of increasing hydrophobicity.
-
Detection: UV at 280 nm.
-
DAR Calculation: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.[2]
Comparison with Alternative Linker Technologies
The this compound linker belongs to the class of enzyme-cleavable dipeptide linkers. Its performance can be benchmarked against other popular cleavable and non-cleavable linker technologies.
Figure 2: A logical relationship diagram comparing different classes of ADC linkers based on their cleavage mechanism and key properties.
Table 2: Performance Comparison of Cleavable Linker Technologies
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Advantages | Key Disadvantages |
| Phe-Lys (Dipeptide) | Cathepsin B cleavage in lysosomes.[1] | Generally good, with a reported half-life of around 30 days in human plasma.[15] | Well-established chemistry, proven efficacy. | Can be less stable in rodent plasma compared to human plasma, potentially complicating preclinical studies.[15] |
| Val-Cit (Dipeptide) | Cathepsin B cleavage in lysosomes.[16] | Excellent, with a reported half-life of approximately 230 days in human plasma.[15] | High stability, widely used in approved ADCs. | Can be susceptible to cleavage by other proteases, and its hydrophobicity may lead to aggregation at high DARs.[17][18] |
| β-Glucuronide | β-glucuronidase cleavage in the tumor microenvironment and lysosomes.[19] | Highly stable in plasma.[19] | Hydrophilic nature reduces aggregation, allowing for higher DARs.[][21] | Efficacy can be dependent on the expression levels of β-glucuronidase in the tumor. |
| Disulfide | Reduction by intracellular glutathione.[] | Generally stable in the low-glutathione environment of the bloodstream.[23] | Exploits the differential redox potential between the extracellular and intracellular environments. | Stability can be variable, and premature cleavage can occur. |
Conclusion
The analytical validation of this compound conjugation methods requires a multi-faceted approach employing a suite of orthogonal analytical techniques. HIC-HPLC, RP-HPLC, and mass spectrometry are essential tools for the comprehensive characterization of the resulting conjugate, ensuring the determination of critical quality attributes such as DAR, purity, and stability. While the Phe-Lys dipeptide linker offers a proven and effective means of payload delivery, the choice of linker technology should be carefully considered based on the specific therapeutic application, payload characteristics, and desired pharmacokinetic profile. Newer technologies, such as β-glucuronide linkers, present advantages in terms of reduced aggregation and the potential for higher drug loading, offering exciting avenues for the development of next-generation targeted therapeutics. A thorough and rigorous analytical validation program is the bedrock upon which the safety and efficacy of these complex biotherapeutics are built.
References
- 1. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 2. agilent.com [agilent.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. waters.com [waters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches to Interchain Cysteine-Linked ADC Characterization by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.uci.edu [chem.uci.edu]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin-cleavable ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Linkers Having a Crucial Role in Antibody–Drug Conjugates [mdpi.com]
- 23. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of Cbz-Phe-(Alloc)Lys-PAB-PNP
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Cbz-Phe-(Alloc)Lys-PAB-PNP, a cleavable linker used in the design of antibody-drug conjugates (ADCs).[1] Adherence to these procedures is essential to mitigate risks and ensure compliance with safety regulations.
I. Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
| Protective Gear | Specification | Rationale |
| Eye Protection | Safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat or chemical-resistant apron. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dusts are generated. | Minimizes inhalation of potentially harmful airborne particles. |
II. Step-by-Step Disposal Protocol
This protocol outlines the immediate and essential steps for the proper disposal of this compound waste.
Step 1: Segregate the Waste
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's safety guidelines.
-
Keep the waste in its original or a clearly labeled, compatible container.
Step 2: Prepare for Disposal
-
Ensure the waste container is securely sealed to prevent leaks or spills.
-
Label the container clearly with the full chemical name: "this compound Waste".
Step 3: Consult Institutional and Local Regulations
-
Crucially, chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Step 4: Arrange for Waste Pickup
-
Follow your institution's established procedures for hazardous waste collection. This typically involves submitting a request for waste pickup from your laboratory.
III. Spill and Contamination Cleanup
In the event of a spill, immediate action is required to contain and clean the affected area.
For Small Spills:
-
Restrict Access: Prevent others from entering the contaminated area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.
For Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's EHS or emergency response team for assistance.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
